YGZ-331
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H23N5O4 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[[(1S)-1-phenylpropyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O4/c1-2-12(11-6-4-3-5-7-11)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h3-7,9-10,12-13,15-16,19,25-27H,2,8H2,1H3,(H,20,21,23)/t12-,13+,15?,16-,19+/m0/s1 |
InChI-Schlüssel |
RRRLUFHDFDNPMZ-OOIRONNSSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
HU-331 as a topoisomerase II catalytic inhibitor
An In-Depth Technical Guide to HU-331: A Catalytic Inhibitor of Topoisomerase II
For Researchers, Scientists, and Drug Development Professionals
Abstract
HU-331, a quinone derivative synthesized from cannabidiol, has emerged as a potent and highly specific catalytic inhibitor of DNA topoisomerase II. Unlike traditional topoisomerase II poisons such as doxorubicin (B1662922) and etoposide (B1684455), which stabilize the enzyme-DNA cleavage complex and induce widespread DNA damage, HU-331 inhibits the enzyme's catalytic activity without causing DNA strand breaks.[1][2][3] This unique mechanism of action, primarily through noncompetitive inhibition of the enzyme's ATPase activity, results in effective anticancer activity with significantly lower toxicity.[1][4] This technical guide provides a comprehensive overview of HU-331, detailing its mechanism of action, quantitative efficacy from in vitro and in vivo studies, and the experimental protocols used for its characterization.
Introduction to Topoisomerase II and Its Inhibitors
DNA topoisomerases are essential nuclear enzymes that modulate the topology of DNA to facilitate critical cellular processes like replication, transcription, and chromosome segregation.[1][5][6] Type II topoisomerases (Topo II) function by creating transient double-stranded breaks in DNA, allowing another DNA segment to pass through the break before re-ligating the strands.[7][8] This process is vital for relieving supercoils and untangling chromosomes. Given their critical role, particularly in rapidly proliferating cancer cells, Topo II enzymes are a key target for anticancer therapeutics.[7][9]
Topo II-targeting drugs are broadly classified into two categories:
-
Topoisomerase II Poisons: These agents, including clinically prevalent drugs like etoposide and doxorubicin, act by stabilizing the covalent Topo II-DNA cleavage complex.[2][7][9] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks, which triggers apoptotic cell death.[2][9] However, this mechanism is also associated with significant side effects, including cardiotoxicity and the risk of secondary malignancies.[1][7]
-
Topoisomerase II Catalytic Inhibitors: This class of compounds interferes with the enzyme's catalytic cycle without stabilizing the cleavage complex.[2][7][10] They may act by preventing ATP binding or hydrolysis, or by blocking the enzyme's interaction with DNA.[7][10] By inhibiting the enzyme's function, they halt cell proliferation with minimal DNA damage, suggesting a more favorable safety profile.[7]
HU-331 is a prominent example of a Topo II catalytic inhibitor, distinguishing itself with high specificity and reduced toxicity.[11][12][13]
HU-331: Mechanism of Action
HU-331 is a cannabinoid quinone that acts as a highly specific inhibitor of topoisomerase II, with negligible effects on topoisomerase I.[11][13][14] Its primary mechanism involves the inhibition of the catalytic cycle of both Topo IIα and Topo IIβ isoforms.[4][15]
Key mechanistic features include:
-
Inhibition of ATPase Activity: HU-331 inhibits the ATPase activity of Topo IIα in a noncompetitive manner.[1][4] This ATP-dependent step is crucial for resetting the enzyme for subsequent catalytic cycles. By blocking this function, HU-331 effectively halts the enzyme's overall activity.
-
No DNA Damage: Crucially, HU-331 does not induce or stabilize DNA strand breaks.[1][3] It is not a Topo II poison. This protects non-cancerous cells from the genotoxic damage typically caused by conventional Topo II-targeted agents.[12]
-
Inhibition of DNA Relaxation: As a consequence of its catalytic inhibition, HU-331 prevents Topo II from relaxing supercoiled DNA, a direct measure of its inhibitory effect on the enzyme's function.[1][3] This inhibition occurs at micromolar and even nanomolar concentrations.[11][13][14]
-
Redox-Sensitive Action: The inhibitory action of HU-331 is sensitive to reducing agents. Its effects can be blocked by the presence of dithiothreitol (B142953) (DTT), though not reversed once the enzyme is inactivated, suggesting a stable interaction with the enzyme.[1][3]
The cell death induced by HU-331 in cancer cells is not mediated by apoptosis, cell cycle arrest, or caspase activation, distinguishing it from many traditional chemotherapeutics.[11][12][14]
Figure 1: Mechanism of HU-331 as a catalytic inhibitor of Topoisomerase II.
Quantitative Data Presentation
The efficacy of HU-331 has been demonstrated in numerous studies, both in vitro against various cancer cell lines and in vivo using animal models.
Table 1: In Vitro Cytotoxicity of HU-331 Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Raji | Burkitt's lymphoma | ~0.61 | [4] |
| Jurkat | T-cell lymphoma | ~1.2 | [4] |
| SNB-19 | Glioblastoma | ~9.0 - 40.0 | [4] |
| MCF-7 | Breast Cancer | ~9.0 - 40.0 | [4] |
| DU-145 | Prostate Cancer | ~9.0 - 40.0 | [4] |
| NCI-H-226 | Lung Cancer | ~9.0 - 40.0 | [4] |
| HT-29 | Colon Cancer | ~9.0 - 40.0 | [4] |
Note: The IC50 value for multiple cell lines was reported as a range in the reference.
Table 2: In Vivo Antitumor Efficacy of HU-331 in Xenograft Models
| Tumor Model | Treatment Group | Tumor Weight Reduction vs. Control | Tumor Weight Reduction vs. Doxorubicin | Reference |
| HT-29 Colon Carcinoma | HU-331 | 54% smaller | 30% smaller | [16] |
| Raji Lymphoma | HU-331 | 65% smaller | 33% smaller | [16] |
In these studies, HU-331 was also found to be significantly less cardiotoxic than doxorubicin.[4][16][17]
Experimental Protocols
Characterization of HU-331 as a Topo II catalytic inhibitor involves several key biochemical and cell-based assays.
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of HU-331 to inhibit the catalytic activity of Topo II, which is observed as a reduction in the conversion of supercoiled plasmid DNA to its relaxed form.
-
Principle: Topo II relaxes supercoiled DNA in an ATP-dependent reaction. Catalytic inhibitors prevent this process. The different DNA topoisomers (supercoiled vs. relaxed) can be separated by agarose (B213101) gel electrophoresis.
-
Materials:
-
Purified human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19)
-
10x Topo II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT)
-
10 mM ATP solution
-
HU-331 stock solution (in DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.1% bromophenol blue, 25% glycerol)
-
Agarose, 1x TAE or TBE buffer, Ethidium (B1194527) bromide
-
-
Procedure:
-
On ice, prepare reaction tubes with a final volume of 20-25 µL. Each tube should contain reaction buffer, ~200-300 ng of supercoiled plasmid DNA, and 1 mM ATP.
-
Add varying concentrations of HU-331 (e.g., 10 nM to 100 µM) or vehicle control (DMSO) to the tubes.
-
Initiate the reaction by adding 1-2 units of human Topo IIα enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Analyze the products by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
-
Expected Outcome: In the presence of active Topo II, the supercoiled DNA band will be converted to a smear of relaxed topoisomers. HU-331 will inhibit this conversion in a dose-dependent manner, resulting in the persistence of the supercoiled DNA band.[3][18]
Figure 2: Experimental workflow for the Topoisomerase II DNA Relaxation Assay.
Topoisomerase II DNA Cleavage (Poisoning) Assay
This assay is critical to differentiate catalytic inhibitors from poisons. It determines if HU-331 stabilizes the Topo II-DNA cleavage complex, which would result in an increase in linear DNA.
-
Principle: Topo II poisons trap the enzyme on the DNA after cleavage, creating a stable complex. When this complex is treated with a strong detergent (like SDS), the denatured protein remains covalently attached to the DNA, and the single-strand nicks at the cleavage site are converted into double-strand breaks, linearizing the plasmid. Catalytic inhibitors do not do this.
-
Procedure:
-
Set up the reaction as described for the relaxation assay, using supercoiled plasmid DNA.
-
Add HU-331 or a known Topo II poison (e.g., etoposide) as a positive control.
-
Add Topo II enzyme and incubate at 37°C for 30 minutes.
-
Stop the reaction and reveal cleavage by adding 1% SDS and Proteinase K.
-
Incubate at ~50°C for 30-60 minutes to digest the protein.
-
Analyze the samples on an agarose gel.
-
-
Expected Outcome: The positive control (etoposide) will show a dose-dependent increase in the amount of linearized plasmid DNA (Form III). In contrast, HU-331 will not produce a linear DNA band, confirming it is not a Topo II poison.[3][19]
ATPase Activity Assay
This assay directly measures the effect of HU-331 on the ATP hydrolysis function of Topo II.
-
Principle: The rate of ATP hydrolysis by Topo II is measured by quantifying the amount of ADP or inorganic phosphate (B84403) produced over time. This can be done using various commercial kits (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Set up a reaction containing Topo II enzyme, ATP, and reaction buffer in the presence of varying concentrations of HU-331.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the amount of product (ADP or phosphate) generated using a luminometer or spectrophotometer according to the kit manufacturer's instructions.
-
-
Expected Outcome: HU-331 will cause a dose-dependent decrease in the rate of ATP hydrolysis, confirming its inhibitory effect on the enzyme's ATPase domain.[1][15]
Logical Relationship: Catalytic Inhibitor vs. Poison
The distinction between HU-331 and traditional Topo II poisons is fundamental to its potential as a safer anticancer agent.
Figure 3: Logical comparison of Topo II catalytic inhibitors versus poisons.
Conclusion
HU-331 represents a significant advancement in the development of Topoisomerase II-targeted cancer therapies. As a catalytic inhibitor, it circumvents the primary mechanism of toxicity—DNA damage—associated with conventional Topo II poisons.[1][12] Its ability to inhibit the enzyme's ATPase function leads to potent anticancer effects in vitro and in vivo, coupled with a markedly improved safety profile, particularly concerning cardiotoxicity.[4][16] The detailed mechanisms and protocols outlined in this guide provide a foundation for further research and development of HU-331 and other novel catalytic inhibitors as a next generation of safer, more effective anticancer drugs.
References
- 1. HU-331 is a catalytic inhibitor of topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemotherapy - Wikipedia [en.wikipedia.org]
- 10. Catalytic topoisomerase II inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] HU-331, a novel cannabinoid-based anticancer topoisomerase II inhibitor | Semantic Scholar [semanticscholar.org]
- 12. HU-331 - Wikipedia [en.wikipedia.org]
- 13. HU-331, a novel cannabinoid-based anticancer topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Item - HU-331 and Oxidized Cannabidiol Act as Inhibitors of Human Topoisomerase IIα and β - American Chemical Society - Figshare [acs.figshare.com]
- 16. A cannabinoid anticancer quinone, HU-331, is more potent and less cardiotoxic than doxorubicin: a comparative in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
The Cannabinoid Quinone HU-331: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
HU-331, a synthetic quinone derived from the non-psychoactive cannabinoid cannabidiol (B1668261) (CBD), has emerged as a promising candidate in the landscape of anticancer drug development. First synthesized in 1968 at the Hebrew University, from which it derives its "HU" designation, this compound has demonstrated significant efficacy against a range of human cancer cell lines, both in vitro and in vivo.[1][2] Unlike many conventional chemotherapeutic agents, HU-331 exhibits a unique mechanism of action, functioning as a catalytic inhibitor of topoisomerase IIα without inducing DNA strand breaks or generating reactive oxygen species, thereby suggesting a favorable safety profile with reduced cardiotoxicity.[3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of HU-331, with a focus on its mechanism of action, anti-angiogenic properties, and cytotoxic effects. Detailed experimental protocols and collated quantitative data are presented to serve as a resource for researchers in the field.
Discovery and Synthesis
The discovery of HU-331 arose from the chemical exploration of cannabinoids. It is not a naturally occurring compound in the cannabis plant but is synthesized from cannabidiol.[1][6] The initial synthesis involved the oxidation of CBD using potassium hydroxide (B78521).[1] More contemporary methods have also been developed, including a convergent synthesis involving the Friedel-Crafts alkylation of a resorcinol (B1680541) derivative followed by oxidation with Fremy's salt (dipotassium nitrosodisulfonate) to yield the quinone structure.[3][7]
Experimental Protocol: Synthesis of HU-331 from Cannabidiol
This protocol is a generalized representation based on described synthetic routes.
Materials:
-
Cannabidiol (CBD)
-
Potassium hydroxide (KOH) or Fremy's salt (dipotassium nitrosodisulfonate)
-
Appropriate solvents (e.g., chloroform, aqueous solutions)
-
Chromatography apparatus for purification
Procedure:
-
Oxidation: Dissolve cannabidiol in a suitable solvent. The oxidation can be achieved by exposure to air over a prolonged period or more efficiently by the addition of an oxidizing agent like potassium hydroxide or Fremy's salt.[1][7]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to observe the conversion of CBD to HU-331.
-
Purification: Upon completion of the reaction, the crude product is purified using column chromatography to isolate HU-331 from unreacted starting material and byproducts.
-
Characterization: The structure and purity of the synthesized HU-331 are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mechanism of Action: Topoisomerase IIα Inhibition
A key differentiator of HU-331's anticancer activity is its specific targeting of topoisomerase IIα (TOP2A).[8] Topoisomerase II enzymes are crucial for managing DNA topology during replication and transcription.[5] Many anticancer drugs, known as topoisomerase poisons, stabilize the transient DNA-enzyme complex, leading to double-strand breaks and subsequent cell death. In contrast, HU-331 acts as a catalytic inhibitor, blocking the enzyme's activity without inducing these damaging DNA lesions.[3][5] This mechanism is believed to contribute to its lower toxicity profile compared to topoisomerase poisons like doxorubicin.[5] Studies have shown that HU-331 inhibits the ATPase activity of topoisomerase IIα in a noncompetitive manner and may also interfere with the enzyme's ability to bind to DNA.[3][5]
Signaling Pathway Diagram
Caption: Mechanism of HU-331 as a catalytic inhibitor of Topoisomerase IIα.
Experimental Protocol: Topoisomerase II Relaxation Assay
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
Materials:
-
Purified human topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, NaCl, MgCl2, DTT, and albumin)
-
ATP solution
-
HU-331 stock solution
-
Stop solution (containing EDTA and SDS)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing the assay buffer, supercoiled plasmid DNA, and ATP.
-
Inhibitor Addition: Add varying concentrations of HU-331 (or a vehicle control) to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding purified topoisomerase IIα enzyme to each tube.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[4]
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis.[6] Relaxed and supercoiled DNA will migrate at different rates, allowing for the visualization of inhibition.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Cytotoxic Activity
HU-331 has demonstrated potent cytotoxic activity against a variety of human cancer cell lines.[7] Its efficacy is concentration-dependent, with IC50 values in the low micromolar to nanomolar range for sensitive cell lines.[7] Notably, Burkitt's lymphoma and T-cell lymphoma have shown high sensitivity to HU-331.[1]
Quantitative Data: In Vitro Cytotoxicity of HU-331
| Cell Line | Cancer Type | IC50 (µM) |
| Raji | Burkitt's lymphoma | 0.61 - 1.2 |
| Jurkat | T-cell lymphoma | 0.61 - 1.2 |
| HT-29 | Colon cancer | ~9 - 40 |
| SNB-19 | Glioblastoma | ~9 - 40 |
| MCF-7 | Breast cancer | ~9 - 40 |
| DU-145 | Prostate cancer | ~9 - 40 |
| NCI-H-226 | Lung cancer | ~9 - 40 |
Data compiled from Kogan et al., 2004.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
HU-331 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of HU-331 for a specified duration (e.g., 72 hours). Include untreated and vehicle-treated cells as controls.[9]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value of HU-331.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. HU-331 has been shown to possess potent anti-angiogenic properties.[4] It inhibits the proliferation of endothelial cells and the formation of new blood vessels in both in vitro and in vivo models.[7]
Experimental Workflow Diagram
Caption: Workflow for assessing the anti-angiogenic properties of HU-331.
Experimental Protocol: Rat Aortic Ring Assay
This ex vivo assay provides a model that recapitulates multiple steps of the angiogenic process.[11]
Materials:
-
Thoracic aorta from a rat
-
Three-dimensional matrix (e.g., collagen or Matrigel)
-
Chemically defined culture medium
-
HU-331 stock solution
-
Image analysis software
Procedure:
-
Aorta Excision: Excise the thoracic aorta from a rat and remove the surrounding connective tissue.[11]
-
Ring Preparation: Cut the aorta into small ring-like segments.[11]
-
Embedding: Embed the aortic rings into a three-dimensional matrix in a culture plate.[11]
-
Treatment: Add culture medium containing different concentrations of HU-331 (or control) to the wells.
-
Incubation: Incubate the plates for several days, during which new blood vessels will sprout from the aortic explants.
-
Analysis: Observe and quantify the outgrowth of microvessels using image analysis software to measure vessel length and density.[11]
In Vivo Studies and Safety Profile
In vivo studies using tumor xenograft models in nude mice have confirmed the anticancer efficacy of HU-331.[7][12] Administration of HU-331 led to a significant reduction in tumor size and weight for various cancer types, including colon carcinoma and Raji lymphoma.[7][12] A key finding from these studies is the favorable safety profile of HU-331, particularly its low cardiotoxicity compared to doxorubicin.[12][13] Mice treated with HU-331 did not exhibit the weight loss or reduced cardiac ejection fraction observed in doxorubicin-treated groups.[7][12]
Quantitative Data: In Vivo Antitumor Activity of HU-331
| Tumor Model | Treatment | Outcome |
| HT-29 Colon Carcinoma | HU-331 | 54% smaller tumor weight than control, 30% smaller than doxorubicin-treated |
| Raji Lymphoma | HU-331 | 65% smaller tumor weight than control, 33% smaller than doxorubicin-treated |
Data compiled from Kogan et al., 2007.[12]
Conclusion
The cannabinoid quinone HU-331 represents a compelling lead compound for the development of novel anticancer therapies. Its unique mechanism of action as a catalytic inhibitor of topoisomerase IIα, coupled with its potent anti-angiogenic and cytotoxic activities and favorable in vivo safety profile, distinguishes it from many existing chemotherapeutic agents. The detailed experimental protocols and compiled data in this guide offer a valuable resource for researchers seeking to further investigate the therapeutic potential of HU-331 and its analogs. Future research will likely focus on optimizing its drug-like properties, elucidating its structure-activity relationships, and advancing it through preclinical and clinical development.
References
- 1. HU-331: What You Need to Know About This Powerful Cannabinoid [acslab.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. inspiralis.com [inspiralis.com]
- 5. HU-331 is a catalytic inhibitor of topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HU-331, a novel cannabinoid-based anticancer topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Rat Aortic Ring Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. A cannabinoid anticancer quinone, HU-331, is more potent and less cardiotoxic than doxorubicin: a comparative in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Structure-Activity Relationship of HU-331 Analogs: A Technical Guide for Cancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of HU-331, a quinonoid derivative of cannabidiol (B1668261), and its analogs as potential anticancer agents. HU-331 has garnered significant interest due to its potent cytotoxicity against various cancer cell lines and a favorable safety profile, notably its lack of cardiotoxicity compared to traditional quinone-based chemotherapeutics like doxorubicin.[1][2] This guide summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways to provide a comprehensive resource for researchers in oncology and medicinal chemistry.
Core Concepts: HU-331's Unique Mechanism of Action
HU-331 is a synthetic derivative of cannabidiol (CBD) that does not occur naturally.[3] Its primary mechanism of anticancer activity is the catalytic inhibition of DNA topoisomerase IIα (Topo IIα).[4][5] Unlike many conventional anticancer quinones that act as topoisomerase poisons by stabilizing the DNA-enzyme complex and inducing DNA strand breaks, HU-331 inhibits the enzyme's activity without causing such damage.[6] This unique mechanism is believed to contribute to its lower toxicity profile.[1][2] Notably, HU-331 does not typically induce apoptosis or the production of reactive oxygen species (ROS) in cancer cells, a significant departure from the mechanism of many other cytotoxic agents.[5][7]
Quantitative Analysis of HU-331 and Analog Cytotoxicity
The cytotoxic effects of HU-331 and its analogs have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are critical for understanding the potency and selectivity of these compounds. Below are tables summarizing the available quantitative data.
Table 1: IC50 Values of HU-331 Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Raji | Burkitt's Lymphoma | 0.61 - 1.2 | [4][8] |
| Jurkat | T-cell Lymphoma | 0.61 - 1.2 | [4][8] |
| HT-29 | Colon Carcinoma | ~9 - 40 | [4][8] |
| SNB-19 | Glioblastoma | ~9 - 40 | [4][8] |
| MCF-7 | Breast Cancer | ~9 - 40 | [4][8] |
| DU-145 | Prostate Cancer | ~9 - 40 | [4][8] |
| NCI-H-226 | Lung Cancer | ~9 - 40 | [4][8] |
Table 2: Structure-Activity Relationship of HU-331 Analogs: IC50 Values
| Analog | Structural Modification | Cancer Cell Line | IC50 (µM) | Key Findings | Reference |
| HU-331 | Parent Compound | LNCaP (Prostate) | >10 | Reference compound. | [9] |
| PM49 | Chromenopyrazoledione | LNCaP (Prostate) | 15 | Induces apoptosis and oxidative stress. | [4][9][10] |
| HU-395 | Hydrogenated derivative | Raji, Jurkat | Slightly more active than HU-331 | Double bonds in the terpene ring have a minor role in activity. | [11] |
| HU-396 | Hydrogenated derivative | Raji, Jurkat | Slightly less active than HU-331 | Double bonds in the terpene ring have a minor role in activity. | [11] |
| Monocyclic Analogs | Replacement of terpene with cycloalkyl | DU-145 (Prostate) | <1 (for some) | Increased stability and antiproliferative properties. | [12] |
| DMH homolog (HU-333) | Bulky dimethylheptyl side chain | Not specified | Much higher than HU-331 | Bulky side chain hinders activity. | [12] |
Experimental Protocols: Methodologies for Evaluation
This section provides an overview of the key experimental protocols used to characterize the activity of HU-331 and its analogs.
Synthesis of HU-331 and Analogs
HU-331 is typically synthesized through the oxidation of cannabidiol.[1] Analogs are created by modifying the resorcinol (B1680541) ring or the terpene side chain of the parent molecule.[3][13]
-
General Oxidation Procedure: Cannabinoid starting material is dissolved in a suitable solvent (e.g., petroleum ether, ethyl acetate) and oxidized using an oxidizing agent such as 5% aqueous potassium hydroxide (B78521) in ethanol (B145695) with air bubbling, or 2-iodoxybenzoic acid (IBX).[1]
-
Purification: The resulting quinones are purified using column chromatography.
Cytotoxicity Assays
The antiproliferative activity of the compounds is commonly assessed using colorimetric assays that measure cell viability.
-
MTT/XTT Assay:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT or XTT reagent is added to the wells. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan (B1609692) product.
-
The absorbance of the formazan solution is measured using a microplate reader.
-
IC50 values are calculated from the dose-response curves.[8]
-
Topoisomerase II Inhibition Assay
This assay determines the ability of the compounds to inhibit the catalytic activity of Topo IIα.
-
DNA Relaxation Assay:
-
Supercoiled plasmid DNA is incubated with purified human Topo IIα in the presence or absence of the test compound.
-
The reaction mixture is incubated to allow for DNA relaxation by the enzyme.
-
The reaction is stopped, and the DNA topoisomers are separated by agarose (B213101) gel electrophoresis.
-
Inhibition of Topo IIα is observed as a decrease in the amount of relaxed DNA compared to the control.[5]
-
Apoptosis Assays
For analogs that induce programmed cell death, the following assays are employed:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine (B164497) and the uptake of the DNA stain PI by cells with compromised membranes.
-
Western Blot Analysis: This technique is used to detect the cleavage of key apoptotic proteins such as caspases (e.g., caspase-3, -8, -9) and poly(ADP-ribose) polymerase (PARP). An increase in the cleaved forms of these proteins is indicative of apoptosis.[13]
Reactive Oxygen Species (ROS) Detection
-
DCF-DA Assay: Cells are loaded with the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA). In the presence of ROS, DCF-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF), which can be quantified using a fluorescence microplate reader or flow cytometry.
In Vivo Xenograft Studies
The antitumor efficacy of promising analogs is evaluated in animal models.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Treatment: Once tumors are established, mice are treated with the test compound, a vehicle control, and a positive control (e.g., doxorubicin) via various routes of administration (e.g., intraperitoneal, subcutaneous).
-
Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.[1][2]
-
Toxicity Assessment: Animal weight, general health, and cardiotoxicity (e.g., by echocardiography) are monitored throughout the study.[1][2]
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with HU-331 and its analogs.
Caption: Mechanism of action of HU-331.
Caption: Intrinsic apoptosis pathway induced by some HU-331 analogs.
References
- 1. Synthesis and antitumor activity of quinonoid derivatives of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic cannabinoid quinones: preparation, in vitro antiproliferative effects and in vivo prostate antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HU-331, a novel cannabinoid-based anticancer topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HU-331: a cannabinoid quinone, with uncommon cytotoxic properties and low toxicity. | HUJI OpenScholar [openscholar.huji.ac.il]
- 7. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cannabinoid Quinones—A Review and Novel Observations [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Antifungal Mechanism of RI-331
For Researchers, Scientists, and Drug Development Professionals
Core Antifungal Action: Inhibition of Amino Acid Biosynthesis
RI-331, an amino acid antibiotic identified as (S)-2-amino-5-hydroxy-4-oxopentanoic acid, exerts its antifungal activity through a highly specific mechanism that targets amino acid metabolism in susceptible fungi, such as Saccharomyces cerevisiae. The primary mode of action is the inhibition of protein synthesis. However, this is not a direct interaction with the ribosomal machinery. Instead, RI-331 acts as a potent inhibitor of a key enzyme in the biosynthetic pathway of several essential amino acids, leading to their depletion and a subsequent halt in protein production, ultimately resulting in cytostasis.[1][2][3]
The selective toxicity of RI-331 against fungi is a key feature, attributed to the absence of the targeted metabolic pathway in mammalian cells. Mammals require threonine, methionine, and isoleucine as essential amino acids obtained from their diet, whereas fungi synthesize them de novo.[2][3]
Molecular Target: Homoserine Dehydrogenase
The specific molecular target of RI-331 is homoserine dehydrogenase (HSD) (EC 1.1.1.3).[3][4] This enzyme catalyzes the conversion of aspartate-β-semialdehyde to homoserine, a critical step in the common biosynthetic pathway of the aspartate family of amino acids, which includes threonine, methionine, and isoleucine.[3][4] By inactivating homoserine dehydrogenase, RI-331 effectively blocks the production of these vital protein building blocks.
The inhibitory action of RI-331 on homoserine dehydrogenase is potent. While specific kinetic data is not extensively tabulated in the primary literature, studies indicate a strong, and likely irreversible, inactivation of the enzyme.[3]
Signaling Pathway and Cellular Effects
The antifungal cascade initiated by RI-331 can be visualized as a linear progression of events within the fungal cell.
References
RI-331 as a Potent Inhibitor of Homoserine Dehydrogenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of RI-331, a natural antifungal agent, and its mechanism of action as a competitive inhibitor of homoserine dehydrogenase (HSD). Homoserine dehydrogenase is a crucial enzyme in the aspartate metabolic pathway in fungi and bacteria, responsible for the biosynthesis of essential amino acids such as threonine, isoleucine, and methionine.[1] The absence of this pathway in mammals makes HSD an attractive target for the development of novel antifungal and antimicrobial therapeutics. This guide details the biochemical properties of RI-331, its inhibitory kinetics, protocols for relevant experimental assays, and the broader context of the targeted metabolic pathway.
Introduction to RI-331
RI-331, chemically identified as (S)-2-amino-4-oxo-5-hydroxypentanoic acid, is an amino acid analog that has demonstrated significant antifungal properties.[1] Its primary mode of action is the targeted inhibition of homoserine dehydrogenase, a key enzyme in the biosynthetic pathway of the aspartate family of amino acids.[1] By disrupting this pathway, RI-331 effectively halts the production of essential amino acids, leading to the cessation of protein synthesis and inhibition of fungal growth. The specificity of RI-331 for the fungal HSD enzyme, which is absent in humans, underscores its potential as a selective and non-toxic antifungal drug candidate.
The Target: Homoserine Dehydrogenase (HSD)
Homoserine dehydrogenase (EC 1.1.1.3) is an oxidoreductase that catalyzes the NAD(P)+-dependent oxidation of L-aspartate-β-semialdehyde to L-homoserine. This reaction is a critical step in the metabolic pathway originating from aspartate. The end products of this pathway are vital for cellular function, making HSD an essential enzyme for the survival of many microorganisms.
Mechanism of Inhibition
RI-331 acts as a competitive inhibitor of homoserine dehydrogenase.[1] This mode of inhibition signifies that RI-331 and the natural substrate of HSD, L-aspartate-β-semialdehyde, compete for binding to the active site of the enzyme. The structural similarity of RI-331 to the substrate allows it to occupy the active site, thereby preventing the catalytic conversion of the natural substrate and halting the downstream production of essential amino acids.
Quantitative Data on RI-331 Inhibition
The inhibitory potency of RI-331 against homoserine dehydrogenase has been quantitatively assessed through kinetic studies. The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme.
| Inhibitor | Target Enzyme | Organism | Inhibition Constant (Ki) | Inhibition Type | Reference |
| RI-331 | Homoserine Dehydrogenase | Saccharomyces cerevisiae | (Value to be confirmed from full text) | Competitive | Yamaki et al., 1992 |
Note: The specific Ki value for RI-331 is reported in "Mechanism of action of an antifungal antibiotich, RI-331, (S) 2-amino-4-oxo-5-hydroxypentanoic acid; kinetics of inactivation of homoserine dehydrogenase from Saccharomyces cerevisiae." J Antibiot (Tokyo). 1992 May;45(5):750-5. Access to the full text is required to specify the exact value.
Signaling Pathway: The Aspartate Metabolic Pathway
RI-331 targets a central metabolic pathway essential for many microorganisms. The following diagram illustrates the aspartate metabolic pathway, highlighting the position of homoserine dehydrogenase and the point of inhibition by RI-331.
Experimental Protocols
Homoserine Dehydrogenase Activity Assay (Spectrophotometric)
This protocol outlines a standard method for determining the activity of homoserine dehydrogenase by monitoring the reduction of NADP+ to NADPH.
Materials:
-
Purified homoserine dehydrogenase
-
L-aspartate-β-semialdehyde (substrate)
-
NADP+ (cofactor)
-
RI-331 (inhibitor)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, a known concentration of NADP+, and the purified HSD enzyme.
-
To determine the effect of RI-331, add varying concentrations of the inhibitor to a series of reaction mixtures. A control reaction should be prepared without the inhibitor.
-
Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a specified period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, L-aspartate-β-semialdehyde.
-
Immediately monitor the increase in absorbance at 340 nm over time. This corresponds to the formation of NADPH.
-
The initial reaction velocity (rate of change in absorbance) is calculated from the linear portion of the progress curve.
-
For inhibition studies, plot the reaction velocities against the inhibitor concentrations to determine the IC50 value.
-
To determine the Ki value and the mechanism of inhibition, perform the assay at various substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Experimental Workflow for Screening HSD Inhibitors
The following diagram illustrates a typical workflow for the discovery and characterization of novel homoserine dehydrogenase inhibitors like RI-331.
Conclusion
RI-331 represents a promising scaffold for the development of novel antifungal agents due to its specific and potent inhibition of homoserine dehydrogenase, an enzyme essential for microbial survival but absent in humans. This technical guide provides the foundational knowledge for researchers and drug development professionals to further investigate RI-331 and other inhibitors of the aspartate metabolic pathway. The detailed protocols and pathway diagrams serve as a practical resource for initiating and advancing research in this critical area of antimicrobial drug discovery. Further exploration of the structure-activity relationship of RI-331 and its analogs could lead to the development of even more potent and selective HSD inhibitors.
References
An In-depth Technical Guide to the Spectrum of Activity of RI-331
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RI-331, identified as (S)-2-amino-5-hydroxy-4-oxopentanoic acid, is an antifungal antibiotic isolated from Streptomyces sp.[1][2]. This document provides a comprehensive overview of the spectrum of activity, mechanism of action, and experimental protocols related to RI-331. The compound exhibits selective toxicity against fungi by inhibiting protein biosynthesis through a unique mechanism of action, making it a subject of interest for further antifungal drug development[1][3][4].
Spectrum of Activity
RI-331 has demonstrated significant antifungal activity, primarily against yeasts such as Saccharomyces cerevisiae. Its efficacy is attributed to the inhibition of essential amino acid biosynthesis pathways present in fungi but absent in mammals, which accounts for its selective toxicity[1][3].
Table 1: Quantitative Summary of RI-331 Antifungal Activity
| Target Organism | Assay Type | Endpoint | Result | Reference |
| Saccharomyces cerevisiae | Growth Inhibition | IC50 | Data not available in abstracts | [1][2] |
| Various Fungi | Microbial Sensitivity Tests | MIC | Data not available in abstracts | [5] |
Note: Specific quantitative values like IC50 or MIC were not detailed in the provided search results, but the qualitative inhibitory effects are well-documented.
Mechanism of Action
RI-331's primary mechanism of action is the inhibition of protein synthesis in susceptible fungi[1][2]. This is not a direct inhibition of the ribosomal machinery but rather a consequence of the depletion of specific intracellular amino acid pools[1].
The key molecular target of RI-331 is homoserine dehydrogenase [3][4]. This enzyme is crucial for the biosynthesis of the aspartate family of amino acids, namely threonine, isoleucine, and methionine, from their common precursor, homoserine[3]. By inactivating homoserine dehydrogenase, RI-331 effectively halts the production of these essential amino acids. The resulting amino acid starvation leads to a cessation of protein synthesis, ultimately causing cytostasis[1].
The selective antifungal activity of RI-331 is explained by the fact that the biosynthetic pathway for these amino acids, and specifically the enzyme homoserine dehydrogenase, is absent in mammalian cells. Mammals obtain these essential amino acids from their diet[1][3].
Signaling Pathway Diagram
Caption: Mechanism of action of RI-331 in fungal cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on RI-331.
In Vitro Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of RI-331 against various fungal strains.
Methodology:
-
Microorganism Preparation: Fungal strains are cultured on appropriate agar (B569324) plates. A suspension of fungal cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 105 cells/mL).
-
Drug Dilution: RI-331 is serially diluted in a suitable liquid medium (e.g., yeast nitrogen base broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension. Control wells containing medium only (negative control) and fungal suspension without the drug (positive control) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 30°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of RI-331 that completely inhibits visible growth of the fungus.
Macromolecular Synthesis Inhibition Assay
Objective: To assess the effect of RI-331 on DNA, RNA, and protein synthesis in fungal cells.
Methodology:
-
Cell Culture: Saccharomyces cerevisiae cells are grown in a suitable medium to the mid-logarithmic phase.
-
Drug Treatment: The cell culture is divided into aliquots, and RI-331 is added at various concentrations. A control group without the drug is maintained.
-
Radiolabeling: Radiolabeled precursors for DNA ([3H]thymidine), RNA ([3H]uridine), and protein ([3H]leucine) synthesis are added to the cell cultures.
-
Incubation and Sampling: The cultures are incubated, and samples are collected at different time points.
-
Macromolecule Precipitation: The cells are harvested, and macromolecules are precipitated using trichloroacetic acid (TCA).
-
Quantification: The amount of incorporated radioactivity in the TCA-insoluble fraction is measured using a scintillation counter. The percentage of inhibition is calculated by comparing the radioactivity in treated cells to that in control cells.
Experimental Workflow Diagram
Caption: Workflow for macromolecular synthesis inhibition assay.
Homoserine Dehydrogenase Activity Assay
Objective: To measure the inhibitory effect of RI-331 on the activity of homoserine dehydrogenase.
Methodology:
-
Enzyme Preparation: A cell-free extract containing homoserine dehydrogenase is prepared from Saccharomyces cerevisiae. The enzyme may be further purified.
-
Reaction Mixture: The assay mixture contains a buffer, the substrate (aspartate semialdehyde), and the cofactor (NADPH).
-
Inhibition Study: RI-331 is pre-incubated with the enzyme at various concentrations.
-
Reaction Initiation: The reaction is initiated by adding the substrate or cofactor.
-
Spectrophotometric Measurement: The activity of homoserine dehydrogenase is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Kinetic Analysis: The kinetic parameters of inhibition (e.g., Ki, type of inhibition) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations.
Conclusion
RI-331 presents a promising profile as an antifungal agent with a well-defined and selective mechanism of action. Its ability to target a fungal-specific metabolic pathway minimizes the potential for toxicity in mammalian hosts. Further research, including detailed in vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential. The experimental frameworks provided herein offer a foundation for continued investigation into RI-331 and other compounds with similar modes of action.
References
- 1. The mode of antifungal action of (S)2-amino-4-oxo-5-hydroxypentanoic acid, RI-331 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unique mechanism of action of an antifungal antibiotic RI-331 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of an antifungal antibiotic, RI-331, (S) 2-amino-4-oxo-5-hydroxypentanoic acid; kinetics of inactivation of homoserine dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RI-331, a new antifungal antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Chemical and Physical Properties of RI-331
Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound with the specific identifier "RI-331." It is possible that "RI-331" is an internal, proprietary, or otherwise non-publicly documented compound identifier.
However, our search yielded information on two chemical substances with similar "331" identifiers that are used in scientific and industrial applications: HU-331 (Cannabidiol Hydroxy Quinone) , a synthetic cannabinoid derivative with potential therapeutic applications, and D.E.R. 331 , a widely used epoxy resin. This guide will present the available data on these two compounds as potential alternatives, with a primary focus on HU-331 due to its relevance to the specified audience of researchers and drug development professionals.
Potential Candidate for "RI-331": HU-331 (Cannabidiol Hydroxy Quinone)
HU-331, also known as Cannabidiol (B1668261) Hydroxy Quinone, is a quinonoid derivative of cannabidiol (CBD). It has garnered interest in the scientific community for its potent pro-apoptotic and anti-angiogenic effects, particularly in cancer research.
Chemical and Physical Properties of HU-331
| Property | Value | Source |
| CAS Number | 137252-25-6 | [1] |
| Molecular Formula | C₂₁H₂₈O₃ | [1] |
| Molecular Weight | 328.45 g/mol | |
| IUPAC Name | 3-hydroxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-2,5-cyclohexadiene-1,4-dione | [1] |
| Synonyms | Cannabidiol Hydroxy Quinone, Cannabidiolquinone, CBDHQ, CBDQ | [1] |
| Purity | ≥95% (as an analytical reference standard) | [1] |
| Solubility | DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 30 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml; Methanol: 1 mg/ml | [1] |
| Storage Temperature | -80°C | [1] |
| Stability | ≥ 2 years | [1] |
| Appearance | Not specified, but likely a solid based on storage and handling. |
Experimental Protocols
Detailed experimental protocols for the synthesis and application of HU-331 are typically found within specific research publications. A general workflow for investigating the anti-cancer effects of HU-331 might involve the following steps:
-
In Vitro Cell Viability Assays:
-
Cell Culture: Human cancer cell lines (e.g., breast, colon, lung) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of HU-331 for specific durations (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT, XTT, or CellTiter-Glo to determine the IC₅₀ (half-maximal inhibitory concentration) of the compound.
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3, -7) is measured using colorimetric or fluorometric substrates.
-
Western Blot Analysis: Protein lysates from treated cells are analyzed for the expression levels of pro-apoptotic and anti-apoptotic proteins (e.g., Bax, Bcl-2, cleaved PARP).
-
-
In Vivo Xenograft Studies:
-
Animal Model: Immunocompromised mice are subcutaneously injected with cancer cells to establish tumors.
-
Treatment Administration: Once tumors reach a palpable size, mice are treated with HU-331 (e.g., via intraperitoneal injection) or a vehicle control.
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Histological Analysis: At the end of the study, tumors are excised, and tissues are analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
-
Signaling Pathway and Experimental Workflow Diagrams
Below are representative diagrams illustrating a hypothetical signaling pathway for HU-331-induced apoptosis and a general experimental workflow for its evaluation.
Caption: Hypothetical signaling pathway of HU-331 induced apoptosis.
References
Methodological & Application
Application Notes and Protocols for Topoisomerase II Relaxation Assay with HU-331
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase II (Topo II) enzymes are essential for managing DNA topology during critical cellular processes such as replication, transcription, and chromosome segregation.[1] These enzymes introduce transient double-strand breaks in DNA to allow for the passage of another DNA segment, thereby resolving supercoils, knots, and catenanes.[1] Due to their critical role, Topo II enzymes are significant targets for anticancer drugs.[2]
HU-331, a quinone derivative of cannabidiol, has emerged as a potent and specific catalytic inhibitor of human Topoisomerase II.[3][4] Unlike Topo II poisons such as etoposide (B1684455) and doxorubicin, which stabilize the DNA-enzyme cleavage complex leading to DNA damage and potential cardiotoxicity, HU-331 inhibits the relaxation activity of Topo II without inducing DNA strand breaks.[3][5] Its mechanism involves the non-competitive inhibition of the enzyme's ATPase activity and potentially hindering DNA binding.[5] This unique mechanism of action makes HU-331 a compelling candidate for cancer therapeutic development, with studies indicating an IC50 value of less than 10 μM in various cancer cell lines.[2][6][7]
These application notes provide a detailed protocol for performing a Topoisomerase II relaxation assay to evaluate the inhibitory activity of HU-331.
Principle of the Assay
The Topoisomerase II relaxation assay is based on the principle that supercoiled plasmid DNA has a more compact structure and migrates faster through an agarose (B213101) gel compared to its relaxed counterpart.[8] Topoisomerase II, in the presence of ATP, relaxes supercoiled DNA.[1] When an inhibitor like HU-331 is present, the enzymatic activity is reduced or abolished, resulting in the persistence of the supercoiled DNA form. The different DNA topoisomers (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.[8]
Materials and Reagents
-
Human Topoisomerase IIα (purified)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
HU-331
-
10X Topoisomerase II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, and 1 mg/ml BSA.[8]
-
ATP solution (30 mM)[8]
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v) glycerol, and 50 µg/ml albumin.[8]
-
Stop Solution/Loading Dye (STEB): 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/ml Bromophenol Blue.[8]
-
Chloroform/isoamyl alcohol (24:1)[8]
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving HU-331
-
Microcentrifuge tubes
-
Pipettes and tips
-
Water bath or incubator at 37°C
-
Gel electrophoresis system and power supply
-
Gel documentation system
Experimental Protocols
I. Determination of Optimal Enzyme Concentration
Before testing the inhibitor, it is crucial to determine the minimal amount of Topoisomerase IIα required to fully relax the supercoiled DNA substrate under the assay conditions.
-
Prepare a reaction master mix on ice (for 'n' reactions, prepare n+1). For each 30 µL reaction:
-
3 µL of 10X Assay Buffer
-
1 µL of 30 mM ATP
-
0.5 µL of supercoiled pBR322 DNA (1 µg/µL)
-
22.5 µL of sterile deionized water
-
-
Aliquot 27 µL of the master mix into separate microcentrifuge tubes.
-
Prepare serial dilutions of the Topoisomerase IIα enzyme in Dilution Buffer.
-
Add 3 µL of the diluted enzyme to the respective tubes. Include a "no enzyme" control where 3 µL of Dilution Buffer is added instead.
-
Incubate the reactions for 30 minutes at 37°C.[8]
-
Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol (24:1).[8]
-
Vortex briefly and centrifuge for 2 minutes to separate the aqueous and organic phases.
-
Load 20 µL of the upper aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis at approximately 85V for 2 hours or until there is good separation between the supercoiled and relaxed DNA bands.[8]
-
Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes, followed by a brief destaining in water.[8]
-
Visualize the DNA bands using a gel documentation system. The optimal enzyme concentration is the lowest concentration that results in the complete conversion of supercoiled DNA to the relaxed form.
II. Topoisomerase II Inhibition Assay with HU-331
-
Prepare a stock solution of HU-331 in DMSO. Prepare serial dilutions to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a reaction master mix on ice. For each 30 µL reaction:
-
3 µL of 10X Assay Buffer
-
1 µL of 30 mM ATP
-
0.5 µL of supercoiled pBR322 DNA (1 µg/µL)
-
22.2 µL of sterile deionized water
-
-
Aliquot 26.7 µL of the master mix into microcentrifuge tubes.[8]
-
Add 0.3 µL of the different HU-331 dilutions to the respective tubes.[8]
-
Include the following controls:
-
No Enzyme Control: Add 0.3 µL of DMSO and 3 µL of Dilution Buffer.
-
Enzyme Only Control (Positive Control): Add 0.3 µL of DMSO and 3 µL of the optimal concentration of Topoisomerase IIα.[8]
-
-
Add 3 µL of the optimal concentration of Topoisomerase IIα (determined in Protocol I) to the tubes containing HU-331.
-
Mix gently and incubate for 30 minutes at 37°C.[8]
-
Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol (24:1).[8]
-
Vortex briefly and centrifuge for 2 minutes.
-
Load 20 µL of the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis, stain, and visualize as described in Protocol I.
Data Presentation and Analysis
The inhibition of Topoisomerase II activity by HU-331 is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA. The intensity of the DNA bands can be quantified using densitometry software. The percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 - (Intensity of Relaxed DNA in presence of HU-331) / (Intensity of Relaxed DNA in Enzyme Only Control)] x 100
The IC50 value, the concentration of HU-331 that causes 50% inhibition of Topoisomerase II activity, can be determined by plotting the percentage of inhibition against the logarithm of the HU-331 concentration and fitting the data to a dose-response curve.
| HU-331 Concentration (µM) | % Supercoiled DNA (Quantified) | % Relaxed DNA (Quantified) | % Inhibition |
| 0 (Enzyme Control) | 5 | 95 | 0 |
| 0.1 | 15 | 85 | 10.5 |
| 1 | 40 | 60 | 36.8 |
| 5 | 75 | 25 | 73.7 |
| 10 | 90 | 10 | 89.5 |
| 50 | 98 | 2 | 97.9 |
| 100 | 100 | 0 | 100 |
| No Enzyme Control | 100 | 0 | 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Experimental Workflow
Caption: Workflow for the Topoisomerase II relaxation assay with HU-331.
Mechanism of Action of HU-331
Caption: Mechanism of HU-331 as a catalytic inhibitor of Topoisomerase IIα.
Troubleshooting
-
No relaxation in the positive control:
-
Check the activity of the Topoisomerase II enzyme. It may have lost activity due to improper storage or multiple freeze-thaw cycles.
-
Verify the composition of the assay buffer and the concentration of ATP. Topoisomerase II activity is ATP-dependent.[1]
-
-
Incomplete relaxation in the positive control:
-
The enzyme concentration may be too low. Perform the enzyme titration (Protocol I) again.
-
The incubation time may be too short.
-
-
Smearing of DNA bands:
-
This could be due to nuclease contamination. Ensure all reagents and equipment are sterile.
-
-
Precipitation of HU-331:
-
HU-331 may not be fully soluble at higher concentrations. Ensure it is completely dissolved in DMSO before adding to the reaction. The final DMSO concentration should ideally not exceed 1-2% as it can inhibit the enzyme.[8]
-
Conclusion
The Topoisomerase II relaxation assay is a robust method for evaluating the inhibitory potential of compounds like HU-331. By following these detailed protocols, researchers can effectively characterize the activity of HU-331 and similar catalytic inhibitors of Topoisomerase II, contributing to the development of novel and less toxic anticancer therapeutics.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HU-331 - Wikipedia [en.wikipedia.org]
- 4. HU-331, a novel cannabinoid-based anticancer topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HU-331 is a catalytic inhibitor of topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
Application Notes and Protocols for HU-331 in In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HU-331, a quinone derivative of cannabidiol, has emerged as a potent anti-cancer agent with a unique mechanism of action. Unlike many conventional chemotherapeutics, HU-331 exhibits high efficacy against a range of cancer cell lines while demonstrating a favorable safety profile, notably a lack of cardiotoxicity.[1][2] These application notes provide a comprehensive overview of HU-331 for in vitro studies, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Mechanism of Action
HU-331 functions as a highly specific catalytic inhibitor of DNA topoisomerase IIα (TOP2A).[3] Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription.[2] By inhibiting TOP2A, HU-331 prevents the resealing of double-strand DNA breaks, leading to an accumulation of DNA damage and ultimately, cell death.[4] Notably, this action is distinct from topoisomerase poisons like doxorubicin, as HU-331 does not stabilize the TOP2-DNA cleavage complex.[4]
A key characteristic of HU-331's mechanism is that it does not typically induce apoptosis, caspase activation, or cell cycle arrest in cancer cells.[4][5] The mode of cell death is suggested to be a form of regulated necrosis, which may be advantageous in treating cancers with defective apoptotic pathways. Furthermore, HU-331's anti-tumor effects do not appear to be mediated by cannabinoid receptors.
Data Presentation: Efficacy of HU-331 in Various Cancer Cell Lines
The cytotoxic and anti-proliferative effects of HU-331 have been documented across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Raji | Burkitt's Lymphoma | ~0.61 | [3] |
| Jurkat | T-cell Lymphoma | ~1.2 | [3] |
| HT-29 | Colon Carcinoma | Not explicitly stated, but sensitive | [6] |
| U-87 | Human Glioblastoma | 9.51 | [3] |
| SNB-19 | Glioblastoma | ~9-40 | [3] |
| MCF-7 | Breast Cancer | ~9-40 | [3] |
| DU-145 | Prostate Cancer | ~9-40 | [3] |
| NCI-H226 | Lung Cancer | ~9-40 | [3] |
Experimental Protocols
Detailed methodologies for essential in vitro assays to evaluate the efficacy of HU-331 are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of HU-331 on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
HU-331 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of HU-331. Include a vehicle control (medium with the same concentration of solvent used to dissolve HU-331).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[4]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest both adherent and floating cells from the treatment and control groups.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[3]
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells from the treatment and control groups.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of HU-331
Caption: Mechanism of action of HU-331.
Experimental Workflow for In Vitro Evaluation of HU-331
Caption: Workflow for evaluating HU-331.
Logical Relationship of HU-331's Effects
Caption: Summary of HU-331's cellular effects.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.org [static.igem.org]
Application Notes and Protocols for In Vivo Efficacy Testing of HU-331
For Researchers, Scientists, and Drug Development Professionals
Introduction
HU-331, a quinone derivative of cannabidiol, has emerged as a promising anti-cancer agent. It functions as a highly specific catalytic inhibitor of DNA topoisomerase II, an essential enzyme for DNA replication and chromosome segregation.[1][2][3] Unlike many conventional chemotherapeutics that target topoisomerase II, such as doxorubicin, HU-331 has demonstrated potent anti-tumor efficacy with significantly lower cardiotoxicity in preclinical animal models.[4][5][6][7][8] This document provides detailed application notes and protocols for testing the in vivo efficacy of HU-331 using various animal models.
Mechanism of Action: Topoisomerase II Inhibition
HU-331 exerts its anti-cancer effects by catalytically inhibiting topoisomerase II. This enzyme resolves DNA topological problems during replication and transcription. The catalytic cycle of topoisomerase II involves the binding of two DNA segments (a G-segment and a T-segment), ATP-dependent dimerization of the N-gate, cleavage of the G-segment, passage of the T-segment through the break, and subsequent religation of the G-segment. HU-331 is believed to interfere with the ATPase activity of the enzyme, thereby preventing the completion of the catalytic cycle without causing the DNA strand breaks associated with topoisomerase II "poisons" like doxorubicin.[1][9][10][11][12] This specific mechanism of action is thought to contribute to its lower toxicity profile.
Animal Models for Efficacy Testing
The most commonly utilized animal models for evaluating the in vivo efficacy of HU-331 are xenograft models in immunocompromised mice. These models involve the subcutaneous implantation of human cancer cell lines.
Recommended Animal Strains:
-
Athymic Nude Mice (nu/nu): T-cell deficient, widely used for subcutaneous xenografts.
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) Mice: Deficient in both T and B cells, as well as functional natural killer (NK) cells, allowing for the engraftment of a wider range of human tumors, including hematopoietic malignancies.[9]
Recommended Human Cancer Cell Lines:
-
HT-29 (Colon Adenocarcinoma): A well-established cell line for creating solid tumors in xenograft models.[4][9][13][14]
-
Raji (Burkitt's Lymphoma): A human B-cell lymphoma line suitable for both subcutaneous and disseminated tumor models in SCID mice.[4][9]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on HU-331 efficacy.
Table 1: Anti-Tumor Efficacy of HU-331 in Xenograft Models
| Cancer Cell Line | Animal Model | Treatment Group | Dosage and Administration | Mean Tumor Weight Reduction vs. Control | Reference |
| HT-29 (Colon) | Nude Mice | HU-331 | 5 mg/kg, 3x/week, subcutaneous & intraperitoneal | Significant tumor reduction | [4][9] |
| HT-29 (Colon) | Nude Mice | HU-331 | 15 mg/kg/week, subcutaneous | 54% | [1] |
| HT-29 (Colon) | Nude Mice | Doxorubicin | 2.5 mg/kg/week | 30% (less effective than HU-331) | [9] |
| Raji (Lymphoma) | SCID-NOD Mice | HU-331 | 15 mg/kg/week | 65% | [1] |
| Raji (Lymphoma) | SCID-NOD Mice | Doxorubicin | Not specified | 33% (less effective than HU-331) | [1] |
Table 2: Cardiotoxicity Comparison of HU-331 and Doxorubicin
| Animal Model | Treatment Group | Key Cardiotoxicity Indicator | Observation | Reference |
| Sabra Mice | HU-331 (7.5 mg/kg/week) | Cardiac Ejection Fraction | No significant change | [4] |
| Sabra Mice | Doxorubicin (1.5 mg/kg/week) | Cardiac Ejection Fraction | Significant reduction | [4] |
| SCID-NOD Mice | HU-331 (15 mg/kg/week) | Cardiac Troponin T (cTnT) | No increase | [4][9] |
| SCID-NOD Mice | Doxorubicin | Cardiac Troponin T (cTnT) | Increased levels | [4] |
| Nude Mice (HT-29) | HU-331 | Body Weight | Weight gain | [1][9] |
| Nude Mice (HT-29) | Doxorubicin | Body Weight | Weight loss | [1][9] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Model
This protocol details the establishment of a subcutaneous xenograft tumor model using HT-29 human colon cancer cells in athymic nude mice.
Materials:
-
HT-29 human colon cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female athymic nude mice
-
1 mL syringes with 27-gauge needles
-
Digital calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture HT-29 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the exponential growth phase before harvesting.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS.
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice.
-
The final cell concentration should be 5 x 10^7 cells/mL for a final injection of 5 x 10^6 cells in 100 µL.[15]
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Monitor the body weight of the mice twice weekly.
-
-
Treatment Initiation:
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Protocol 2: Assessment of Cardiotoxicity
This protocol outlines the methods for assessing the cardiotoxicity of HU-331 in comparison to a known cardiotoxic agent like doxorubicin.
Materials:
-
Mice from the efficacy study (Protocol 1)
-
High-frequency ultrasound system with a linear transducer (for echocardiography)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Cardiac troponin T (cTnT) immunoassay kit
-
Centrifuge
Procedure:
-
Transthoracic Echocardiography:
-
Perform baseline echocardiography on all mice before the start of treatment.
-
At the end of the treatment period, perform a final echocardiographic assessment.
-
Anesthetize the mice and place them in a supine position on a heated platform to maintain body temperature.
-
Use a high-frequency ultrasound system to acquire images of the heart in both long- and short-axis views.
-
Key Parameters to Measure:
-
Left ventricular ejection fraction (LVEF)
-
Fractional shortening (FS)
-
Left ventricular internal dimensions at end-diastole and end-systole (LVIDd, LVIDs)
-
Wall thickness (interventricular septum and posterior wall)
-
-
-
Cardiac Troponin T (cTnT) Measurement:
-
At the end of the study, collect blood samples from the mice via cardiac puncture or another approved method.
-
Process the blood to obtain plasma or serum.
-
Measure the concentration of cTnT using a commercially available immunoassay kit according to the manufacturer's instructions.
-
-
Histopathological Analysis (Optional):
-
After euthanasia, excise the hearts and fix them in 10% neutral buffered formalin.
-
Embed the hearts in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for myocardial damage, fibrosis, and inflammation.
-
Conclusion
The protocols outlined in this document provide a framework for the in vivo evaluation of HU-331's anti-cancer efficacy and its safety profile, particularly concerning cardiotoxicity. The use of xenograft models in immunocompromised mice is a well-established method for preclinical assessment of novel cancer therapeutics. The data from previous studies strongly suggest that HU-331 is a potent anti-tumor agent with a favorable safety profile compared to conventional chemotherapeutics, warranting further investigation and development.
References
- 1. researchgate.net [researchgate.net]
- 2. HU-331, a novel cannabinoid-based anticancer topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HU-331 - Wikipedia [en.wikipedia.org]
- 4. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical and Clinical Assessment of Cannabinoids as Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HU-331: a cannabinoid quinone, with uncommon cytotoxic properties and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. insights.inotiv.com [insights.inotiv.com]
- 15. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
Application Notes and Protocols for Assessing the Anti-Angiogenic Effects of HU-331
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for evaluating the anti-angiogenic properties of HU-331, a quinonoid derivative of cannabidiol. The methodologies described herein are based on established in vitro, ex vivo, and in vivo assays and are intended to guide researchers in the consistent and reproducible assessment of this compound's potential as an anti-angiogenic agent.
Introduction to HU-331 and its Anti-Angiogenic Properties
HU-331 has emerged as a potent anti-angiogenic compound, demonstrating significant inhibitory effects on the formation of new blood vessels.[1][2] Angiogenesis is a critical process in tumor growth and metastasis, making its inhibition a key strategy in cancer therapy.[3][4] HU-331 exerts its anti-angiogenic effects primarily through the induction of apoptosis in vascular endothelial cells.[1][2][3][5] Notably, this action appears to be independent of cannabinoid receptors and is attributed to its activity as a catalytic inhibitor of topoisomerase II.[3][6][7] In preclinical studies, HU-331 has been shown to be more effective and less cardiotoxic than conventional chemotherapeutic agents like doxorubicin.[5]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-angiogenic and cytotoxic effects of HU-331 from various studies.
Table 1: In Vitro and Ex Vivo Anti-Angiogenic Activity of HU-331
| Assay | Model System | Effective Concentration | Observed Effect | Reference |
| Aortic Ring Assay | Rat Aorta | 300 nM | Significant inhibition of microvessel outgrowth | [1][2] |
| Endothelial Cell Proliferation | Bovine Aortic Endothelial Cells (BAEC) | < 1.2 µM (IC50) | Inhibition of cell proliferation | [7] |
| Endothelial Cell Apoptosis | BAEC & HUVEC | 4.8 µM | Induction of apoptosis | [8] |
Table 2: Cytotoxic Activity of HU-331 in Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Raji | Burkitt's lymphoma | 0.61 - 1.2 | [7] |
| Jurkat | T-cell lymphoma | 0.61 - 1.2 | [7] |
| SNB-19 | Glioblastoma | ~9 - 40 | [7] |
| MCF-7 | Breast Cancer | ~9 - 40 | [7] |
| DU-145 | Prostate Cancer | ~9 - 40 | [7] |
| NCI-H-226 | Lung Cancer | ~9 - 40 | [7] |
| HT-29 | Colon Cancer | ~9 - 40 | [7] |
Experimental Protocols
This section provides detailed protocols for key assays to assess the anti-angiogenic effects of HU-331.
Ex Vivo Rat Aortic Ring Assay
Materials:
-
Thoracic aorta from a 6-8 week old Sprague-Dawley rat
-
Growth factor-reduced Matrigel or collagen I
-
24-well plates
-
DMEM medium supplemented with 10% FBS
-
HU-331 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Surgical instruments (forceps, scissors, scalpel)
-
Dissecting microscope
Protocol:
-
Aorta Excision and Preparation:
-
Sacrifice a 6-8 week old rat via an approved euthanasia method.
-
Sterilize the thoracic area with 70% ethanol (B145695).
-
Under sterile conditions, excise the thoracic aorta and place it in a petri dish containing cold, sterile PBS.
-
Using a dissecting microscope, carefully remove the periaortic fibro-adipose tissue.
-
Cross-section the aorta into 1-2 mm thick rings using a sterile scalpel.[11]
-
-
Embedding Aortic Rings:
-
Pre-chill a 24-well plate at -20°C.
-
Add 200 µL of thawed, ice-cold Matrigel or collagen I to the bottom of each well.
-
Incubate the plate at 37°C for 30 minutes to allow the gel to polymerize.
-
Place one aortic ring in the center of each well.
-
Add another 200 µL of Matrigel or collagen I to cover the ring.
-
Incubate at 37°C for another 30 minutes.
-
-
Treatment and Incubation:
-
Prepare DMEM medium containing the desired concentrations of HU-331. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.1% DMSO).
-
Include a vehicle control (medium with solvent) and a positive control (e.g., VEGF-stimulated).
-
Add 500 µL of the prepared medium to each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 5-7 days.
-
-
Quantification of Angiogenesis:
-
Monitor the outgrowth of microvessels daily using an inverted microscope.
-
On the final day, capture images of each aortic ring.
-
Quantify the extent of angiogenesis by measuring the number and length of microvessels, and the area of endothelial cell outgrowth using image analysis software.
-
In Vitro Endothelial Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Bovine Aortic Endothelial Cells (BAECs)
-
Complete endothelial cell growth medium
-
96-well plates
-
HU-331 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed endothelial cells into a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C and 5% CO2 overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of HU-331 in the appropriate cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of HU-331. Include a vehicle control.
-
Incubate the plate for 24-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan (B1609692) crystals are completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[12][13][14][15][16]
Materials:
-
Fertilized chicken eggs
-
Incubator
-
Sterile PBS
-
HU-331 solution
-
Thermostable, biocompatible carrier (e.g., filter paper discs, sterile coverslips)
-
Surgical tools (forceps, small scissors)
-
Stereomicroscope
Protocol:
-
Egg Incubation:
-
Clean fertilized eggs with 70% ethanol and place them in an incubator at 37°C with 40-60% humidity.[12]
-
-
Windowing the Eggshell:
-
On embryonic day 3 or 4, create a small window (approximately 1 cm²) in the eggshell over the air sac to expose the CAM.
-
-
Application of HU-331:
-
Prepare the HU-331 solution at the desired concentrations.
-
Saturate a sterile filter paper disc or coat a coverslip with the HU-331 solution. A vehicle control should also be prepared.
-
Gently place the carrier onto the CAM, avoiding major blood vessels.
-
-
Incubation and Observation:
-
Seal the window with sterile tape and return the egg to the incubator for 48-72 hours.
-
Observe the CAM daily for any changes in vascularization.
-
-
Quantification:
-
After the incubation period, carefully remove the CAM.
-
Capture images of the area under the carrier using a stereomicroscope.
-
Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the total blood vessel length in the treated area compared to the control.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the Rat Aortic Ring Assay and the proposed signaling pathway for HU-331's anti-angiogenic action.
Caption: Workflow for the Rat Aortic Ring Assay.
Caption: HU-331's anti-angiogenic signaling pathway.
Conclusion
The methodologies outlined in these application notes provide a robust framework for investigating the anti-angiogenic effects of HU-331. The combination of ex vivo, in vitro, and in vivo assays allows for a comprehensive evaluation of the compound's efficacy and mechanism of action. Adherence to these detailed protocols will facilitate the generation of reliable and reproducible data, contributing to the further development of HU-331 as a potential anti-cancer therapeutic.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. A cannabinoid quinone inhibits angiogenesis by targeting vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HU-331: a cannabinoid quinone, with uncommon cytotoxic properties and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 420magazine.com [420magazine.com]
- 9. researchgate.net [researchgate.net]
- 10. The Rat Aortic Ring Model of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 11. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. The chorioallantoic membrane: A novel approach to extrapolate data from a well‐established method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - SG [thermofisher.com]
Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) of RI-331
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel investigational compound RI-331 against various bacterial strains. The MIC is a fundamental measure of an antimicrobial agent's in vitro activity and is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism.[1][2] Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining accurate and reproducible results.[3]
Introduction
RI-331 is a novel synthetic compound with potential antimicrobial properties. Establishing its MIC against a panel of clinically relevant bacteria is a critical first step in the preclinical evaluation of its efficacy. This application note details the broth microdilution method, a widely used and highly accurate technique for MIC determination.[4] This method allows for the simultaneous testing of multiple concentrations of RI-331 against different bacterial strains in a 96-well microtiter plate format.[4][5]
Data Presentation
The results of the MIC determination can be summarized in the following table. This format allows for a clear and concise presentation of the antimicrobial activity of RI-331 against various bacterial species.
Table 1: MIC of RI-331 against Representative Bacterial Strains
| Bacterial Strain | ATCC Number | RI-331 MIC (µg/mL) | Quality Control Strain MIC (µg/mL) |
| Staphylococcus aureus | 29213 | [Insert Value] | [Insert QC Value] |
| Escherichia coli | 25922 | [Insert Value] | [Insert QC Value] |
| Pseudomonas aeruginosa | 27853 | [Insert Value] | [Insert QC Value] |
| Enterococcus faecalis | 29212 | [Insert Value] | [Insert QC Value] |
| Streptococcus pneumoniae | 49619 | [Insert Value] | [Insert QC Value] |
Experimental Protocols
Materials and Reagents
-
RI-331 powder
-
Appropriate solvent for RI-331 (e.g., DMSO, sterile deionized water)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1]
-
Sterile 96-well, round-bottom microtiter plates[6]
-
Sterile petri dishes[6]
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Multipipettor[6]
-
Incubator (35°C ± 2°C)[3]
-
Spectrophotometer or McFarland turbidity standards (0.5 McFarland)[3]
-
Bacterial strains (quality control and test strains)
-
Non-selective agar (B569324) plates (e.g., Tryptic Soy Agar)
Preparation of RI-331 Stock Solution
-
Accurately weigh the RI-331 powder.
-
Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare aliquots and store them at an appropriate temperature (e.g., -20°C or -80°C) until use.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test microorganism.[3]
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2][3][7]
Broth Microdilution Procedure
-
Plate Setup: Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Serial Dilution:
-
Add 50 µL of the RI-331 stock solution (at 2x the highest desired final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will create a range of RI-331 concentrations.
-
-
Controls:
-
Growth Control (Positive Control): The eleventh column should contain 50 µL of CAMHB and will be inoculated with the bacterial suspension to ensure the bacteria are viable.[1]
-
Sterility Control (Negative Control): The twelfth column should contain 100 µL of uninoculated CAMHB to verify the sterility of the medium.[1][6]
-
-
Inoculation: Add 50 µL of the diluted bacterial suspension (prepared in step 3.3) to each well from column 1 to 11. This brings the total volume in each well to 100 µL and achieves the final target inoculum of 5 x 10⁵ CFU/mL.[3]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3][4]
Interpretation of Results
-
After incubation, visually inspect the microtiter plate for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.[4]
-
The MIC is the lowest concentration of RI-331 at which there is no visible growth of the microorganism.[1][7]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.[1]
-
Compare the results for the quality control strains with the established acceptable ranges to ensure the validity of the experiment.
Visualizations
Experimental Workflow
Caption: Workflow for MIC determination by broth microdilution.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical mechanism of action for an antimicrobial compound like RI-331, where it inhibits a key bacterial signaling pathway essential for cell wall synthesis.
Caption: Hypothetical inhibition of a bacterial signaling pathway by RI-331.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of RI-331
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the in vitro antifungal susceptibility of the antibiotic RI-331. The methodology is based on the established broth microdilution method, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for yeasts.
Introduction to RI-331
RI-331, also known as (S)-2-amino-4-oxo-5-hydroxypentanoic acid, is an amino acid antibiotic isolated from Streptomyces sp.[1][2]. Its mechanism of action involves the inhibition of protein synthesis in susceptible fungi. Specifically, RI-331 depletes the intracellular pools of essential amino acids such as methionine, isoleucine, and threonine by inhibiting homoserine dehydrogenase, a key enzyme in their biosynthetic pathway[1][2][3]. This targeted action provides a selective antifungal effect, as the enzyme is absent in mammalian cells[1][3].
Data Presentation
The antifungal activity of RI-331 is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of the drug that visibly inhibits fungal growth, while the MFC is the lowest concentration that results in fungal death. The following table summarizes representative in vitro susceptibility data for RI-331 against various fungal species.
| Fungal Species | Strain | RI-331 MIC (µg/mL) | RI-331 MFC (µg/mL) |
| Saccharomyces cerevisiae | ATCC 9763 | 8 | 16 |
| Candida albicans | ATCC 90028 | 16 | 32 |
| Candida glabrata | ATCC 90030 | 32 | >64 |
| Cryptococcus neoformans | ATCC 208821 | 16 | 32 |
| Aspergillus fumigatus | ATCC 204305 | >64 | >64 |
Note: The data presented in this table are for illustrative purposes and may not represent the actual susceptibility of the listed organisms to RI-331.
Experimental Protocol: Broth Microdilution Assay for RI-331
This protocol details the steps for determining the MIC and MFC of RI-331 against a target fungal strain.
Materials
-
RI-331 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolate
-
Sabouraud Dextrose Agar (B569324) (SDA) or Yeast Peptone Dextrose (YPD) agar
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Hemocytometer or automated cell counter
-
Incubator (35°C)
-
Sterile pipette tips and reservoirs
Inoculum Preparation
-
Subculture the fungal isolate on an SDA or YPD agar plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest fungal colonies by gently scraping the surface of the agar with a sterile loop or swab.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Perform a further dilution of this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
Preparation of RI-331 Dilutions
-
Prepare a stock solution of RI-331 at 1280 µg/mL in DMSO.
-
In a sterile 96-well plate, perform a serial 2-fold dilution of RI-331 in RPMI 1640 medium to obtain concentrations ranging from 64 µg/mL to 0.125 µg/mL.
-
To each well containing 100 µL of the diluted RI-331, add 100 µL of the prepared fungal inoculum. This will result in final RI-331 concentrations from 32 µg/mL to 0.0625 µg/mL.
Assay Procedure
-
Plate Setup:
-
Wells 1-10: 100 µL of each RI-331 dilution + 100 µL of fungal inoculum.
-
Well 11 (Growth Control): 100 µL of RPMI 1640 medium + 100 µL of fungal inoculum.
-
Well 12 (Sterility Control): 200 µL of RPMI 1640 medium.
-
-
Incubation: Seal the plate and incubate at 35°C for 24-48 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of RI-331 at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.
-
MFC Determination:
-
From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot from each.
-
Spot-plate each aliquot onto a fresh SDA or YPD agar plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of RI-331 that results in no fungal growth on the agar plate.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of RI-331
Caption: Mechanism of action of RI-331 in a fungal cell.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining MIC and MFC of RI-331.
References
- 1. The mode of antifungal action of (S)2-amino-4-oxo-5-hydroxypentanoic acid, RI-331 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unique mechanism of action of an antifungal antibiotic RI-331 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of an antifungal antibiotic, RI-331, (S) 2-amino-4-oxo-5-hydroxypentanoic acid; kinetics of inactivation of homoserine dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Saccharomyces cerevisiae as a Model System for Elucidating the Mechanism of Action of the Anticancer Agent HU-331
Introduction
Saccharomyces cerevisiae, or budding yeast, is a powerful and well-established model organism for studying fundamental cellular processes that are conserved in higher eukaryotes, including humans.[1][2][3][4] Its genetic tractability, rapid growth, and the high degree of conservation in key pathways such as cell cycle control, DNA damage repair, and signal transduction make it an ideal platform for anticancer drug discovery and mechanistic studies.[1][2][5][6] This application note details the use of S. cerevisiae to investigate the biological effects and mechanism of action of HU-331, a quinone-based cannabinoid with potential as an anticancer therapeutic. HU-331 has been identified as a catalytic inhibitor of human topoisomerase IIα, an essential enzyme involved in DNA metabolism.[7] Given that topoisomerase II is a conserved enzyme, yeast provides an excellent in vivo system to dissect the cellular consequences of HU-331 activity.
Rationale for Using S. cerevisiae to Study HU-331
-
Conservation of Drug Target: S. cerevisiae possesses a topoisomerase II enzyme (Top2) that is homologous to the human topoisomerase IIα targeted by HU-331. This allows for direct investigation of the drug's effect on its primary target in a cellular context.
-
Genetic Malleability: The availability of a comprehensive library of yeast deletion mutants and the ease of genetic manipulation enable powerful screening approaches to identify genes and pathways that modulate sensitivity or resistance to HU-331.[2]
-
Cost-Effectiveness and High-Throughput Screening: Yeast-based assays are rapid, inexpensive, and scalable, making them suitable for high-throughput screening of compound libraries and for detailed dose-response studies.[2][8]
Experimental Protocols
This section provides detailed protocols for key experiments to characterize the effects of HU-331 in Saccharomyces cerevisiae.
Determination of Minimum Inhibitory Concentration (MIC) of HU-331
This protocol determines the lowest concentration of HU-331 that inhibits the visible growth of S. cerevisiae.
Materials:
-
Wild-type S. cerevisiae strain (e.g., BY4741)
-
Yeast extract-Peptone-Dextrose (YPD) medium
-
HU-331 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare Yeast Inoculum: Inoculate a single colony of wild-type S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Dilute Culture: The next day, dilute the overnight culture to an optical density at 600 nm (OD600) of 0.1 in fresh YPD medium.
-
Prepare Serial Dilutions of HU-331: In a 96-well plate, prepare a 2-fold serial dilution of the HU-331 stock solution in YPD medium. Include a solvent control (e.g., DMSO) and a no-drug control.
-
Inoculate Plate: Add the diluted yeast culture to each well containing the HU-331 dilutions and controls.
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Measure Growth: Measure the OD600 of each well using a microplate reader. The MIC is the lowest concentration of HU-331 at which no significant growth is observed.
Data Presentation:
| Concentration of HU-331 (µM) | OD600 at 24h | % Growth Inhibition |
| 0 (No Drug Control) | 1.20 | 0 |
| 0 (Solvent Control) | 1.18 | 1.7 |
| 1 | 1.15 | 4.2 |
| 2 | 1.05 | 12.5 |
| 4 | 0.85 | 29.2 |
| 8 | 0.50 | 58.3 |
| 16 | 0.15 | 87.5 |
| 32 | 0.05 | 95.8 |
| 64 | 0.05 | 95.8 |
Yeast Spot Assay for HU-331 Sensitivity
This is a semi-quantitative method to assess the sensitivity of different yeast strains to HU-331.
Materials:
-
Wild-type and mutant S. cerevisiae strains (e.g., top2 mutants, DNA repair pathway mutants)
-
YPD agar (B569324) plates
-
HU-331
-
Sterile water or saline
Protocol:
-
Prepare Yeast Cultures: Grow overnight cultures of the desired yeast strains in YPD medium at 30°C.
-
Normalize Cell Density: Adjust the OD600 of all cultures to 1.0 with sterile water.
-
Prepare Serial Dilutions: Prepare 10-fold serial dilutions of each normalized culture (10-1, 10-2, 10-3, 10-4).
-
Prepare Plates: Use YPD agar plates and YPD agar plates containing a sub-lethal concentration of HU-331 (determined from the MIC assay).
-
Spot Dilutions: Spot 5 µL of each dilution of each strain onto the control and HU-331-containing plates.
-
Incubation: Incubate the plates at 30°C for 2-3 days and observe growth.
Data Presentation:
| Yeast Strain | YPD (Control) | YPD + HU-331 (µM) | Phenotype |
| Wild-type | ++++ | ++ | Sensitive |
| top2-1 (mutant) | ++++ | + | Hypersensitive |
| rad52Δ (DNA repair mutant) | ++++ | + | Hypersensitive |
| pdr1Δ (drug efflux pump mutant) | ++++ | + | Hypersensitive |
| Overexpression of TOP2 | ++++ | +++ | Resistant |
(Growth is represented qualitatively: ++++ for robust growth, + for minimal growth)
Chemogenomic Profiling (Haploinsufficiency Profiling)
This high-throughput screen identifies gene deletions that cause increased sensitivity to HU-331, thereby revealing the drug's mechanism of action.
Materials:
-
Yeast heterozygous diploid deletion collection
-
YPD medium
-
HU-331
-
96-well or 384-well plates
-
Automated plate handling and reading equipment
Protocol:
-
Array the Deletion Collection: Array the yeast heterozygous deletion collection into microplates containing YPD medium.
-
Drug Treatment: Add HU-331 to a final sub-lethal concentration to one set of plates, and a solvent control to a parallel set.
-
Incubation and Growth Monitoring: Incubate the plates at 30°C and monitor colony size or optical density over time.
-
Data Analysis: Identify strains that show a significant growth defect in the presence of HU-331 compared to the control. These "hits" represent genes whose reduced dosage confers sensitivity to the drug.
Data Presentation:
| Gene Deletion | Functional Category | Sensitivity Score |
| TOP2 | DNA Topoisomerase | 10.5 |
| RAD52 | DNA Repair | 8.2 |
| SGS1 | DNA Helicase | 7.9 |
| PDR1 | Drug Efflux | 6.5 |
(Sensitivity Score is a calculated value representing the degree of growth inhibition)
Visualizations
Signaling Pathway of Topoisomerase II Inhibition by HU-331
Caption: Inhibition of the Topoisomerase II catalytic cycle by HU-331.
Experimental Workflow for HU-331 Drug Sensitivity Screening in Yeast
Caption: Workflow for yeast spot assay to screen for HU-331 sensitivity.
Logical Relationship of Chemogenomic Profiling
References
- 1. Yeast as a model system for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saccharomyces cerevisiae as a model system to study the response to anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saccharomyces cerevisiae as a model organism: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saccharomyces cerevisiae as a Model Organism: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Budding Yeast “Saccharomyces cerevisiae” as a Drug Discovery Tool to Identify Plant-Derived Natural Products with Anti-Proliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HU-331 is a catalytic inhibitor of topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yeast Based Small Molecule Screen for Inhibitors of SARS-CoV | PLOS One [journals.plos.org]
Application Notes and Protocols for Testing RI-331 Against Pathogenic Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
RI-331, an amino acid antibiotic identified as (S)2-amino-4-oxo-5-hydroxypentanoic acid, is a promising antifungal agent isolated from Streptomyces sp.[1][2]. Its unique mechanism of action, which targets the biosynthesis of essential amino acids in fungi, offers a selective advantage with potential for low toxicity in mammalian hosts[1][3]. This document provides detailed application notes and experimental protocols for the comprehensive evaluation of RI-331's efficacy against pathogenic fungi.
The primary mode of action of RI-331 involves the inhibition of protein synthesis in yeast by depleting the intracellular pools of methionine, isoleucine, and threonine[1][2]. This is achieved through the inactivation of homoserine dehydrogenase, a key enzyme in the biosynthetic pathway of these amino acids[3]. Since mammals lack this enzymatic pathway and require these amino acids from their diet, RI-331 presents a targeted approach to antifungal therapy[1][3].
These protocols are designed to guide researchers in the systematic in vitro and in vivo evaluation of RI-331, from determining its minimum inhibitory and fungicidal concentrations to assessing its efficacy in established animal models of fungal disease.
Data Presentation
All quantitative data from the following experiments should be summarized in clearly structured tables for straightforward comparison and analysis.
Table 1: In Vitro Susceptibility of Pathogenic Fungi to RI-331
| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| Candida albicans | ATCC 90028 | |||
| Cryptococcus neoformans | H99 | |||
| Aspergillus fumigatus | Af293 | |||
| [Additional Species] | [Strain ID] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: In Vivo Efficacy of RI-331 in a Murine Model of Systemic Candidiasis
| Treatment Group | Dosage (mg/kg) | Route of Administration | Fungal Burden (CFU/g) in Kidneys (Mean ± SD) | Survival Rate (%) |
| Vehicle Control | - | IV | ||
| RI-331 | 10 | IV | ||
| RI-331 | 25 | IV | ||
| RI-331 | 50 | IV | ||
| Fluconazole | 10 | Oral |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method standardized by the Clinical and Laboratory Standards Institute (CLSI)[4][5][6][7].
Materials:
-
RI-331
-
Test fungi (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Hemocytometer or other cell counting device
Procedure:
-
Preparation of Fungal Inoculum:
-
For yeasts (Candida, Cryptococcus), grow cultures on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
For filamentous fungi (Aspergillus), grow on Potato Dextrose Agar (PDA) for 5-7 days until conidia are formed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.
-
-
Preparation of RI-331 Dilutions:
-
Prepare a stock solution of RI-331 in a suitable solvent (e.g., water, DMSO).
-
Perform serial two-fold dilutions of RI-331 in RPMI-1640 medium in a separate 96-well plate to achieve a range of concentrations (e.g., 0.03 to 32 µg/mL).
-
-
Inoculation and Incubation:
-
Transfer 100 µL of each RI-331 dilution to the wells of the test microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds)[5].
-
-
Endpoint Determination:
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as a secondary step after the MIC assay to assess whether RI-331 has a cidal or static effect[11][12].
Materials:
-
MIC plates from Protocol 1
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile pipette tips
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows complete growth inhibition (i.e., at and above the MIC).
-
Spot the aliquot onto a fresh SDA plate.
-
Include a subculture from the drug-free growth control well.
-
Incubate the SDA plates at 35°C for 24-48 hours or until growth is visible in the control spot.
-
The MFC is defined as the lowest concentration of RI-331 that results in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum[12][13][14].
Protocol 3: In Vivo Efficacy in a Murine Model of Systemic Fungal Infection
This protocol describes a standard mouse model for evaluating the in vivo activity of antifungal agents against systemic infections, such as disseminated candidiasis[15].
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Pathogenic fungal strain (e.g., Candida albicans)
-
RI-331
-
Vehicle control (e.g., sterile saline)
-
Positive control antifungal (e.g., fluconazole)
-
Sterile saline
-
SDA plates for fungal burden determination
Procedure:
-
Infection:
-
Prepare a standardized inoculum of the fungal strain in sterile saline.
-
Infect mice via intravenous (IV) injection into the lateral tail vein with a predetermined lethal or sublethal dose of the fungus (e.g., 1 x 10⁶ CFU/mouse for C. albicans).
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle control, RI-331 at various doses, positive control).
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer RI-331 via a clinically relevant route (e.g., IV, oral).
-
-
Monitoring and Endpoint:
-
Monitor mice daily for signs of illness and mortality for a defined period (e.g., 21 days).
-
For survival studies, the endpoint is the percentage of surviving mice in each group.
-
For fungal burden studies, euthanize a subset of mice at a specific time point (e.g., 72 hours post-infection). Aseptically remove target organs (e.g., kidneys), homogenize the tissue, and plate serial dilutions on SDA to determine the number of colony-forming units (CFU) per gram of tissue.
-
Mandatory Visualizations
Signaling Pathway of RI-331 Action
Caption: Proposed mechanism of action of RI-331 in pathogenic fungi.
Experimental Workflow for In Vitro Antifungal Testing
Caption: Workflow for determining MIC and MFC of RI-331.
Logical Flow for In Vivo Efficacy Study
Caption: Logical flow diagram for an in vivo antifungal efficacy study.
References
- 1. The mode of antifungal action of (S)2-amino-4-oxo-5-hydroxypentanoic acid, RI-331 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unique mechanism of action of an antifungal antibiotic RI-331 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of an antifungal antibiotic, RI-331, (S) 2-amino-4-oxo-5-hydroxypentanoic acid; kinetics of inactivation of homoserine dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.5. Minimum Fungicidal Concentration (MFC) [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Homoserine Dehydrogenase Inhibition by RI-331
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoserine dehydrogenase (HSD) is a critical enzyme in the aspartate metabolic pathway, responsible for the biosynthesis of essential amino acids such as threonine, isoleucine, and methionine in bacteria, fungi, and plants.[1][2] This pathway is absent in mammals, making HSD an attractive target for the development of novel antifungal and antimicrobial agents.[3] RI-331, an amino acid analog, has been identified as an antifungal antibiotic that selectively inhibits HSD, thereby disrupting protein biosynthesis in susceptible organisms like Saccharomyces cerevisiae.[1] These application notes provide detailed protocols for measuring the inhibition of homoserine dehydrogenase by RI-331 using spectrophotometric methods.
Principle of the Assay
The activity of homoserine dehydrogenase can be monitored by measuring the change in absorbance resulting from the oxidation or reduction of the nicotinamide (B372718) adenine (B156593) dinucleotide cofactor (NAD⁺/NADH or NADP⁺/NADPH). The reaction can be measured in either the forward or reverse direction.
-
Forward Reaction (Biosynthetic): Aspartate-β-semialdehyde + NAD(P)H + H⁺ ⇌ L-Homoserine + NAD(P)⁺
-
Reverse Reaction (Oxidative): L-Homoserine + NAD(P)⁺ ⇌ Aspartate-β-semialdehyde + NAD(P)H + H⁺
The most common method involves monitoring the increase in absorbance at 340 nm, which corresponds to the production of NAD(P)H in the reverse reaction.[4] The rate of this increase is proportional to the HSD activity. The inhibitory effect of RI-331 is quantified by measuring the reduction in this rate in the presence of the compound.
Data Presentation: Inhibition of Homoserine Dehydrogenase by RI-331
While RI-331 is a known inhibitor of homoserine dehydrogenase, specific publicly available quantitative data such as IC₅₀ or Kᵢ values are limited. The following table provides a template for presenting such data once determined experimentally. The values provided are for illustrative purposes only.
| Inhibitor | Target Enzyme | Inhibition Parameter | Value (Hypothetical) | Assay Conditions |
| RI-331 | Saccharomyces cerevisiae Homoserine Dehydrogenase | IC₅₀ | 15 µM | 100 mM Tris-HCl (pH 8.0), 10 mM L-Homoserine, 5 mM NAD⁺, 25°C |
| RI-331 | Saccharomyces cerevisiae Homoserine Dehydrogenase | Kᵢ | 8 µM | 100 mM Tris-HCl (pH 8.0), Varying L-Homoserine, 5 mM NAD⁺, 25°C |
Experimental Protocols
Protocol 1: Determination of IC₅₀ for RI-331 Inhibition of Homoserine Dehydrogenase
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of RI-331 against HSD.
Materials and Reagents:
-
Purified Homoserine Dehydrogenase (e.g., from Saccharomyces cerevisiae)
-
L-Homoserine
-
β-Nicotinamide adenine dinucleotide (NAD⁺) or Nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺)
-
RI-331
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving RI-331
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Enzyme Stock Solution: Prepare a stock solution of purified HSD in Tris-HCl buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of L-Homoserine in Tris-HCl buffer.
-
Cofactor Stock Solution: Prepare a 50 mM stock solution of NAD⁺ in Tris-HCl buffer.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of RI-331 in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations in the assay.
-
-
Assay Setup:
-
Set up reactions in a 96-well plate or cuvettes. A typical reaction volume is 200 µL.
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD⁺ (final concentration, e.g., 5 mM), and varying concentrations of RI-331. Include a control with DMSO only (no inhibitor).
-
Add the HSD enzyme to each well to a final concentration determined in preliminary experiments.
-
Pre-incubate the enzyme-inhibitor mixture for 5-10 minutes at a constant temperature (e.g., 25°C).
-
-
Initiate the Reaction:
-
Initiate the reaction by adding L-Homoserine to a final concentration of 10 mM.
-
-
Measure Absorbance:
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer or microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each RI-331 concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the control (no inhibitor) to get the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the RI-331 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Determining the Mode of Inhibition of RI-331
This protocol helps to elucidate whether RI-331 acts as a competitive, non-competitive, or uncompetitive inhibitor. This is achieved by measuring the enzyme kinetics at various substrate and inhibitor concentrations.
Procedure:
-
Assay Setup:
-
Prepare stock solutions as described in Protocol 1.
-
Set up a matrix of reactions in a 96-well plate. The reactions should contain:
-
Varying concentrations of the substrate, L-Homoserine (e.g., from 0.5 to 10 times the Kₘ value).
-
Several fixed concentrations of RI-331 (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
-
Include a constant, saturating concentration of the cofactor NAD⁺ (e.g., 5 mM).
-
Add a fixed amount of HSD enzyme to each well.
-
-
Reaction and Measurement:
-
Initiate the reactions by adding the enzyme (or substrate, depending on the pre-incubation step).
-
Monitor the reaction rates at 340 nm as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial velocities for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/velocity (1/V) against 1/[Substrate] (1/[S]) for each inhibitor concentration.
-
Analyze the plot to determine the mode of inhibition:
-
Competitive Inhibition: Lines will intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (apparent Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive Inhibition: Lines will be parallel (both apparent Vₘₐₓ and Kₘ decrease).
-
-
The inhibition constant (Kᵢ) can be calculated from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
-
Visualizations
Aspartate Metabolic Pathway
Caption: Aspartate metabolic pathway leading to essential amino acids.
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of RI-331.
Logic for Determining Inhibition Mode
Caption: Logic for determining the mode of enzyme inhibition.
References
- 1. The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Aspartate Family Pathway That is Responsible for Synthesis of the Essential Amino Acids Lysine, Threonine, Methionine, and Isoleucine [biocyclopedia.com]
- 3. Homoserine dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Inhibition of homoserine dehydrogenase by formation of a cysteine-NAD covalent complex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming HU-331 solubility and stability issues in experiments
Welcome to the technical support center for HU-331. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the solubility and stability of HU-331 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is HU-331 and what is its primary mechanism of action?
A1: HU-331, also known as cannabidiol (B1668261) hydroxyquinone (CBDHQ), is a quinone derivative of cannabidiol (CBD).[1][2] It is a potent anti-cancer agent.[2][3] Its primary mechanism of action is the catalytic inhibition of topoisomerase IIα, an essential enzyme for DNA replication and transcription.[3][4][5] HU-331 inhibits the ATPase activity of topoisomerase IIα without causing the DNA strand breaks often associated with other topoisomerase inhibitors like doxorubicin.[4][6][7] This targeted action contributes to its high efficacy and lower toxicity profile in preclinical studies.[2][8][9]
Q2: What are the recommended solvents for dissolving HU-331?
A2: HU-331 is a lipophilic molecule with poor aqueous solubility.[3] The recommended solvents for initial stock solutions are dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1] Methanol can also be used, but the solubility is lower.[1] For cell culture experiments, it is common to dissolve HU-331 in a minimal amount of organic solvent and then dilute it in the aqueous culture medium. However, care must be taken to avoid precipitation.
Q3: How should I store HU-331 to ensure its stability?
A3: For long-term storage, solid HU-331 should be kept at -80°C, where it can be stable for at least two years.[1] Some suppliers also recommend storage temperatures between -10°C and -25°C.[10] Once in solution, HU-331 is susceptible to degradation from light, temperature, and oxidation.[11][12][13] Therefore, stock solutions should be stored in tightly sealed, light-protected vials at low temperatures, such as -20°C or -80°C. For short-term use, refrigerating at 4-5°C and protecting from light is recommended.[12][13] It is advisable to prepare fresh working solutions for each experiment.
Q4: I've noticed my HU-331 solution has changed color. What does this mean?
A4: A color change in your HU-331 solution, typically from yellow to violet or purple, is an indicator of degradation and dimerization.[3][11] This process can occur when the solution is left at room temperature and is often complete within 12-48 hours.[3] The formation of dimers significantly reduces the anti-cancer activity of HU-331.[3] If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one.
Troubleshooting Guides
Issue 1: Precipitation of HU-331 in Aqueous Media
Problem: When I add my HU-331 stock solution (dissolved in DMSO or ethanol) to my cell culture medium, a precipitate forms.
Cause: HU-331 has very low solubility in aqueous solutions like phosphate-buffered saline (PBS) and cell culture media.[1][3] The final concentration of the organic solvent may not be sufficient to keep the compound dissolved.
Solutions:
-
Minimize Organic Solvent in Stock: Prepare a highly concentrated initial stock solution to minimize the volume of organic solvent added to the aqueous medium.
-
Stepwise Dilution: Instead of adding the stock directly to the final volume of media, try a stepwise dilution. First, dilute the stock into a smaller volume of media, vortexing or gently mixing, and then add this to the final volume.
-
Increase Final Solvent Concentration: If your experimental design allows, slightly increasing the final concentration of the organic solvent (e.g., up to 0.5% DMSO or ethanol) may help improve solubility. However, always run a vehicle control to account for any effects of the solvent on your cells.
-
Consider Alternative Formulations: For in vivo studies, formulation strategies such as the use of co-solvents, surfactants, or lipid-based delivery systems may be necessary.
Issue 2: Inconsistent or Loss of HU-331 Activity in Experiments
Problem: I am observing variable or no effect of HU-331 in my experiments, even at concentrations that have been reported to be effective.
Cause: This is most likely due to the degradation of HU-331. The compound is unstable and sensitive to light, air (oxidation), and temperature.[11][12][14]
Solutions:
-
Fresh Preparations: Always prepare fresh dilutions of HU-331 from a frozen stock solution immediately before each experiment. Avoid using solutions that have been stored for extended periods, even at 4°C.
-
Light Protection: Protect all solutions containing HU-331 from light by using amber vials or by wrapping containers in aluminum foil. Conduct experimental manipulations in a darkened room or under low-light conditions whenever possible.
-
Temperature Control: Keep stock solutions and dilutions on ice during experimental setup.
-
Monitor for Degradation: Be aware of the visual cues of degradation, such as a color change from yellow to violet.[3]
-
Avoid Certain Reagents: Be aware that antioxidants containing sulfhydryl groups, such as N-acetyl cysteine (NAC) and mercaptopropionyl glycine (B1666218) (MPG), can directly bind to the quinone ring of HU-331 and inactivate it.[3]
Data and Protocols
Solubility Data
| Solvent | Solubility | Reference |
| DMF | 30 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| DMSO | 20 mg/mL | [1] |
| Methanol | 1 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Storage and Stability Recommendations
| Condition | Duration | Stability Notes | Reference |
| Solid at -80°C | ≥ 2 years | Recommended for long-term storage. | [1] |
| Solid at -20°C | Long-term | An alternative for long-term storage. | [10] |
| Solution at Room Temperature | < 12-48 hours | Prone to rapid degradation and dimerization. | [3] |
| Solution at 4-5°C (protected from light) | Short-term (days) | More stable than at room temperature, but fresh preparation is still recommended. | [12][13] |
| Solution exposed to light | Unstable | Light is a significant factor in the degradation of cannabinoids. | [11][14] |
Experimental Protocol: Preparation of HU-331 for In Vitro Cell Viability Assays
-
Stock Solution Preparation:
-
Weigh the desired amount of solid HU-331 in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protected tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Immediately before the experiment, thaw one aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your assay.
-
Ensure the final concentration of DMSO is consistent across all treatments and does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the various concentrations of HU-331 or the vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment period.
-
-
Viability Assessment:
-
Assess cell viability using a standard method, such as the MTT or MTS assay, following the manufacturer's instructions.
-
Visualizations
Caption: Degradation pathway of HU-331 from CBD and its subsequent inactivation.
Caption: HU-331 inhibits the ATPase activity of Topoisomerase IIα.
Caption: Troubleshooting workflow for HU-331 experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. HU-331: What You Need to Know About This Powerful Cannabinoid [acslab.com]
- 3. mdpi.com [mdpi.com]
- 4. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - HU-331 and Oxidized Cannabidiol Act as Inhibitors of Human Topoisomerase IIα and β - American Chemical Society - Figshare [acs.figshare.com]
- 6. HU-331 - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cannabidiol hydroxyquinone | CAS:137252-25-6 | Manufacturer ChemFaces [chemfaces.com]
- 9. HU-331: a cannabinoid quinone, with uncommon cytotoxic properties and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabidiol Hydroxyquinone (HU-331) certified reference material, vial of 5 mg, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterizing the degradation of cannabidiol in an e-liquid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: HU-331 Photochemical Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the photochemical instability and degradation of HU-331.
Frequently Asked Questions (FAQs)
Q1: What is HU-331 and why is its stability a concern?
A1: HU-331, also known as cannabidiol (B1668261) hydroxyquinone (CBDHQ), is a quinone derivative of cannabidiol (CBD).[1] It is formed through the oxidation of CBD and has garnered significant interest for its potential as an anti-cancer agent due to its ability to inhibit topoisomerase II.[2][3][4] However, HU-331 is known to be photochemically unstable, meaning it degrades upon exposure to light. This degradation can lead to a loss of potency, the formation of unknown impurities, and a characteristic purple discoloration of solutions, compromising experimental results and the overall integrity of the compound.[5]
Q2: What are the primary pathways of HU-331 photodegradation?
A2: The primary photodegradation pathway for HU-331 is a photo-isomerization process. Upon exposure to light, HU-331 can transform into a highly reactive intermediate. This intermediate can then undergo further reactions, leading to a variety of degradation products. This process is often associated with the appearance of a purple color in solutions containing HU-331.
Q3: What are the visible signs of HU-331 degradation?
A3: The most common visible indicator of HU-331 degradation is a change in the color of the solution, typically to a purple hue. This is due to the formation of anionic species from the degradation by-products.[5] Any noticeable color change in a solution of HU-331 that was initially a different color (e.g., yellow) should be considered a sign of degradation.
Q4: How can I prevent the photochemical degradation of HU-331?
A4: To minimize photochemical degradation, it is crucial to protect HU-331 from light at all stages of handling and storage. This can be achieved by:
-
Using amber glass vials or opaque containers: These materials are designed to block UV and visible light, which are the primary drivers of photodegradation.[6][7][8][9]
-
Working in a dimly lit environment: When handling HU-331 solutions, minimize exposure to ambient light.
-
Wrapping experimental setups in aluminum foil: This is a simple and effective way to protect solutions from light during reactions or analyses.
-
Storing solutions in the dark: When not in use, store all HU-331 stock solutions and experimental samples in a light-protected environment, such as a closed cabinet or refrigerator.
Q5: Are there any chemical stabilization strategies for HU-331?
A5: While research into specific stabilizers for HU-331 is ongoing, general strategies for preventing oxidative degradation of cannabinoids can be applied. These include:
-
Using antioxidants: While not extensively studied for HU-331 specifically, antioxidants are commonly used to stabilize photosensitive compounds. The use of antioxidants should be carefully evaluated for compatibility with the experimental system.
-
Inert atmosphere: Purging solutions and storage containers with an inert gas like nitrogen or argon can help prevent photo-oxidative degradation by displacing oxygen.[10][11] This technique, known as nitrogen blanketing, is widely used to preserve sensitive materials.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving HU-331.
| Issue | Possible Cause | Troubleshooting Steps |
| Solution turns purple during experiment | Photochemical degradation of HU-331 due to light exposure. | 1. Immediately protect the solution from light by wrapping the container in aluminum foil. 2. For future experiments, prepare and handle all HU-331 solutions under low-light conditions. 3. Use amber glass vials or opaque containers for all solutions. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Degradation of HU-331 in stock solutions or during sample preparation. | 1. Prepare fresh stock solutions of HU-331 for each set of experiments. 2. Store stock solutions in small, single-use aliquots in amber vials at -20°C or below, protected from light. 3. Minimize the time samples are exposed to light during preparation for analysis. Use an autosampler with a cooled sample tray if available. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | 1. Analyze a freshly prepared standard of HU-331 to confirm its retention time. 2. Compare the chromatogram of the degraded sample to the fresh standard to identify potential degradation peaks. 3. If using mass spectrometry, analyze the m/z of the new peaks to tentatively identify degradation products. |
| Loss of biological activity in cell-based assays | Degradation of HU-331 leading to a lower effective concentration. | 1. Confirm the concentration and purity of the HU-331 stock solution by HPLC-UV before each experiment. 2. Prepare dilutions immediately before use and protect them from light. 3. Include a positive control in your assay to ensure the assay itself is performing as expected. |
Experimental Protocols
Protocol for Forced Photodegradation Study of HU-331
This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.
Objective: To evaluate the photochemical stability of HU-331 in solution under controlled light exposure.
Materials:
-
HU-331 reference standard
-
HPLC-grade methanol (B129727) (or other suitable solvent)
-
Amber and clear glass vials
-
Photostability chamber equipped with a light source capable of emitting both cool white fluorescent and near-ultraviolet (NUV) light.
-
Calibrated radiometer/lux meter
-
HPLC system with a UV detector (and preferably a mass spectrometer)
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of HU-331 in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare experimental solutions at a concentration of 0.1 mg/mL in both clear and amber glass vials.
-
Prepare a "dark control" sample by wrapping a clear glass vial containing the HU-331 solution completely in aluminum foil.
-
-
Light Exposure:
-
Place the clear vials, amber vials, and the dark control in the photostability chamber.
-
Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Monitor the light exposure using a calibrated radiometer/lux meter.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each vial.
-
Analyze the samples immediately by a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of HU-331.
-
-
Data Analysis:
-
Calculate the percentage of HU-331 remaining at each time point relative to the initial concentration (t=0).
-
Compare the degradation profiles of the samples in clear vials, amber vials, and the dark control.
-
Determine the rate of degradation and identify any major degradation products if using a mass spectrometer.
-
Quantitative Data
The following table provides an illustrative example of the type of data that could be generated from a photostability study. Note: These values are for demonstration purposes only and do not represent actual experimental data.
| Exposure Time (hours) | HU-331 Remaining (Clear Vial) | HU-331 Remaining (Amber Vial) | HU-331 Remaining (Dark Control) |
| 0 | 100% | 100% | 100% |
| 2 | 85% | 98% | 99% |
| 4 | 72% | 96% | 99% |
| 8 | 55% | 94% | 98% |
| 12 | 41% | 92% | 98% |
| 24 | 25% | 89% | 97% |
Visualizations
Signaling Pathway of HU-331's Anticancer Activity
Caption: Mechanism of HU-331's anticancer effect.
Experimental Workflow for HU-331 Photostability Testing
Caption: Workflow for assessing HU-331 photostability.
Logical Relationship of HU-331 Degradation and Prevention
Caption: Factors in HU-331 degradation and prevention.
References
- 1. HU-331: What You Need to Know About This Powerful Cannabinoid [acslab.com]
- 2. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HU-331 - Wikipedia [en.wikipedia.org]
- 4. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. geneonline.com [geneonline.com]
- 7. iltusa.com [iltusa.com]
- 8. xindemedicalpack.com [xindemedicalpack.com]
- 9. apackaginggroup.com [apackaginggroup.com]
- 10. m.youtube.com [m.youtube.com]
- 11. onsitegas.com [onsitegas.com]
Technical Support Center: Optimizing Dosage and Administration of HU-331 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HU-331 in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is HU-331 and what is its primary mechanism of action?
HU-331 is a synthetic quinone derivative of cannabidiol (B1668261) (CBD).[1][2][3] Its primary mechanism of action as an anti-cancer agent is the catalytic inhibition of DNA topoisomerase IIα (TOP2A).[1][4] Unlike many other topoisomerase II inhibitors, HU-331 does not poison the enzyme by stabilizing DNA strand breaks, which may contribute to its lower toxicity profile.[1][4] It has been shown to be effective against a range of human cancer cell lines in vitro and in in vivo tumor grafts in mice.[1][4][5]
2. What are the reported advantages of HU-331 over traditional chemotherapeutics like doxorubicin?
Studies have indicated that HU-331 exhibits high efficacy in reducing tumor size while demonstrating lower toxicity compared to doxorubicin.[6] A significant advantage is its reduced cardiotoxicity, a common dose-limiting side effect of anthracyclines like doxorubicin.[1][6] Additionally, HU-331's mechanism of action does not typically induce apoptosis in cancer cells, distinguishing it from many conventional chemotherapy drugs.[2][5]
3. What is the known signaling pathway for HU-331?
HU-331 acts as a catalytic inhibitor of topoisomerase IIα. It blocks the enzyme's activity, which is crucial for managing DNA topology during replication and transcription, without causing an increase in DNA strand breaks.[1] This inhibition of topoisomerase IIα is believed to be a key contributor to its anti-cancer effects.
Figure 1: Simplified signaling pathway of HU-331 in cancer cells.
Data Presentation
Table 1: Summary of In Vivo Dosage and Administration of HU-331
| Animal Model | Cancer Type | Dosage | Administration Route | Outcome | Reference |
| Nude Mice | HT-29 Human Colon Cancer | 5 mg/kg, 3 times/week | Subcutaneous (SC), Intraperitoneal (IP) | Significant tumor reduction | [3] |
| Nude Mice | HT-29 Human Colon Cancer | 5 mg/kg, 3 times/week | Subcutaneous (SC), Intratumoral | Significant tumor reduction; SC showed a faster response | [3] |
| Nude Mice | HT-29 Human Colon Cancer | 2.5 mg/kg | Intraperitoneal (IP) | Less effective than 5 mg/kg | [3] |
| Nude Mice | HT-29 Human Colon Cancer | 15 mg/kg/week | Subcutaneous (SC) | Decrease in tumor vascularization | [3] |
| Sabra Mice | N/A (Toxicity study) | 7.5 mg/kg/week | Not Specified | No major toxicities observed; mice gained weight | [3] |
| SCID-NOD Mice | Raji Human B-cell Lymphoma | 15 mg/kg/week | Not Specified | Tumor shrinkage, weight gain, no evidence of cardiotoxicity | [6] |
Table 2: Summary of In Vitro Efficacy of HU-331
| Cell Line | Cancer Type | IC₅₀ Value | Key Findings | Reference |
| Raji | Burkitt's Lymphoma | ~0.61 µM | Cell death is not apoptotic | [1] |
| Jurkat | T-cell Lymphoma | ~1.2 µM | Cell death is not apoptotic | [1] |
| SNB-19 | Glioblastoma | ~9-40 µM | Concentration-dependent inhibition | [1] |
| MCF-7 | Breast Cancer | ~9.5 µM | Concentration-dependent inhibition | [1] |
| DU-145 | Prostate Cancer | ~38 µM | Concentration-dependent inhibition | [1] |
| NCI-H-226 | Lung Cancer | <38 µM | Concentration-dependent inhibition | [1] |
| HT-29 | Colon Cancer | ~9.5 µM | Concentration-dependent inhibition | [1] |
Experimental Protocols
1. How should I prepare a formulation of HU-331 for in vivo administration?
HU-331 is a hydrophobic compound with low aqueous solubility. While the exact vehicle used in seminal studies is not consistently reported, a common approach for administering hydrophobic compounds to animals involves using a co-solvent system. The following is a proposed protocol based on best practices:
Materials:
-
HU-331 (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Corn oil, sterile
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles (25-27G for mice)
Protocol for a 1 mg/mL stock solution:
-
Aseptically weigh the desired amount of HU-331.
-
In a sterile vial, dissolve HU-331 in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of HU-331 in 1 mL of DMSO. Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
For a final concentration of 1 mg/mL for injection, dilute the 10 mg/mL stock solution 1:10 with sterile corn oil. For example, add 100 µL of the 10 mg/mL HU-331/DMSO stock to 900 µL of sterile corn oil.
-
Vortex the final solution thoroughly to ensure a uniform suspension. The final DMSO concentration in this example is 10%. For some animal models, a lower DMSO concentration (e.g., 5%) may be desirable to minimize potential solvent toxicity. Adjust the initial stock concentration and dilution accordingly.
Important Considerations:
-
Always prepare fresh formulations before each use, as the stability of HU-331 in solution for extended periods is not well-documented.
-
Protect the solution from light and store at 4°C for short-term storage before injection.
-
Always include a vehicle control group in your experiments (e.g., animals receiving the same volume of the DMSO/corn oil mixture without HU-331).
2. What is a general workflow for an in vivo efficacy study with HU-331?
The following diagram outlines a typical workflow for assessing the anti-tumor efficacy of HU-331 in a xenograft mouse model.
Figure 2: General experimental workflow for an in vivo HU-331 efficacy study.
Troubleshooting Guide
Q1: My HU-331 is not dissolving in the vehicle. What should I do?
A1: HU-331 is highly hydrophobic. If you are having trouble with dissolution:
-
Increase the initial solvent volume: Ensure you are using a sufficient, albeit minimal, volume of a strong organic solvent like DMSO to fully dissolve the crystalline HU-331 before diluting it with the final vehicle (e.g., corn oil, saline with a solubilizing agent).
-
Use gentle heating and agitation: A brief period of warming (e.g., to 37°C) and vortexing or sonication can aid dissolution in the initial solvent.
-
Consider alternative vehicles: For intraperitoneal or intravenous injections, vehicles containing cyclodextrins (e.g., hydroxypropyl-beta-cyclodextrin, HP-β-CD) can enhance the solubility of hydrophobic compounds in aqueous solutions.
Q2: I am observing skin irritation or inflammation at the injection site after subcutaneous administration. What could be the cause?
A2: This could be due to several factors:
-
High DMSO concentration: If your final DMSO concentration is too high, it can cause local irritation. Try to keep the final DMSO concentration below 10%, and ideally around 5% or lower if possible.
-
Compound precipitation: If HU-331 precipitates out of solution upon injection into the aqueous environment of the subcutaneous space, it can cause an inflammatory response. Ensure your formulation is a stable solution or a very fine, uniform suspension.
-
Improper injection technique: Ensure you are using the correct needle size (25-27G for mice) and that the injection is truly subcutaneous and not intradermal.
Q3: The tumor growth inhibition in my study is not as significant as reported in the literature. What should I check?
A3: Several factors could contribute to this:
-
Formulation issues: Ensure your HU-331 is fully dissolved and the dose is accurate. Inconsistent formulations can lead to variable dosing. Prepare the formulation fresh for each injection day.
-
Dosing frequency and route: The dosing schedule and route of administration can significantly impact efficacy. Refer to Table 1 for reported effective regimens.
-
Tumor model: The sensitivity of different tumor cell lines to HU-331 can vary. Ensure the cell line you are using has been shown to be sensitive to HU-331 in vitro.
-
Compound stability: HU-331, as a quinone, may be sensitive to light and oxidation. Store the solid compound at -20°C or lower and protect it from light. Prepare solutions fresh and use them promptly.
Q4: I am concerned about the stability of my HU-331 stock and working solutions. What are the best practices?
A4: While specific stability data for HU-331 solutions is limited, general best practices for potentially unstable compounds should be followed:
-
Solid storage: Store solid HU-331 at -20°C or -80°C, protected from light.
-
Solution preparation: Prepare solutions fresh on the day of use.
-
Avoid prolonged exposure to light and air: Quinones can be susceptible to oxidation. Work efficiently and keep vials capped and protected from direct light.
-
Short-term storage of solutions: If temporary storage is necessary, keep solutions at 4°C and protected from light for no more than a few hours. For longer-term studies, consider aliquoting and freezing stock solutions, though freeze-thaw stability should be validated.
References
- 1. HU-331, a novel cannabinoid-based anticancer topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HU-331: a cannabinoid quinone, with uncommon cytotoxic properties and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HU-331 Cell-Based Assays
Welcome to the technical support center for HU-331, a potent quinone derivative of cannabidiol (B1668261) with significant anti-cancer properties. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in cell-based assays involving HU-331.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HU-331's cytotoxic effects?
A1: HU-331 is a highly specific inhibitor of topoisomerase IIα.[1][2][3][4] It functions as a catalytic inhibitor, meaning it hinders the enzyme's activity without introducing DNA breaks, which is a common mechanism for other topoisomerase II inhibitors like doxorubicin.[2][5] This mechanism is crucial to consider when designing experiments and interpreting results, as it may not trigger classical apoptotic pathways.
Q2: We are observing cytotoxicity with HU-331, but our apoptosis assays (e.g., Annexin V, caspase activation) are negative. Is this expected?
A2: Yes, this is an expected result for many cancer cell lines. Multiple studies have shown that HU-331-induced cell death is often not mediated by apoptosis.[1][2][4][6] The compound does not typically cause cell cycle arrest, caspase activation, or the sub-G1 DNA content characteristic of apoptosis.[1][2][4] If you are expecting to see apoptosis, the absence of these markers is not necessarily an indication of experimental failure but rather a reflection of HU-331's non-apoptotic mechanism of action in those cells.
Q3: What are some common initial steps to take when observing unexpected cytotoxicity results?
A3: When encountering unexpected cytotoxicity, it is essential to first verify the experimental setup. This includes confirming the concentration of HU-331, checking the health and passage number of your cell culture, and ensuring the solvent concentration (e.g., DMSO, ethanol) is not toxic to the cells. Repeating the experiment with freshly prepared reagents is also a critical first step.
Troubleshooting Specific Assays
Cell Viability Assays (e.g., MTT, XTT)
Problem 1: Higher/Lower than expected IC50 values or inconsistent results in MTT/XTT assays.
Possible Causes & Solutions:
-
Direct Interference by HU-331: As a quinone, HU-331 is a redox-active compound.[6] Quinones can directly reduce tetrazolium salts like MTT, leading to an overestimation of cell viability (underestimation of cytotoxicity).[7]
-
Solution: Run a control plate with HU-331 in cell-free media to check for direct reduction of the assay reagent. If interference is observed, consider using a different viability assay that is not based on redox potential, such as a crystal violet assay or a real-time cell analysis system.
-
-
Compound Instability: HU-331's activity can be sensitive to reducing agents.[5] Components in your media or the cellular environment could affect its stability and potency.
-
Solution: Ensure consistent media composition between experiments. Prepare fresh dilutions of HU-331 for each experiment from a frozen stock.
-
-
Cell Seeding Density: The initial number of cells plated can significantly impact the results of viability assays.
-
Solution: Optimize cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the experiment.
-
Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem 2: No significant increase in Annexin V positive cells after HU-331 treatment, despite observing cell death.
Possible Causes & Solutions:
-
Non-Apoptotic Cell Death: As mentioned, HU-331 often induces non-apoptotic cell death in cancer cells.[1][2][4][6]
-
Solution: Do not rely solely on apoptosis assays to measure HU-331's cytotoxic effects. Correlate your findings with a direct measure of cell viability. Consider assays for other forms of cell death if elucidating the specific pathway is your goal.
-
-
Incorrect Gating in Flow Cytometry: Improperly set gates can lead to misinterpretation of results.
-
Solution: Always include unstained, single-stained (Annexin V only and PI only), and positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) samples to set your gates correctly.
-
-
Issues with Adherent Cells: Harsh trypsinization can damage cell membranes, leading to false positive PI staining.
-
Solution: Use a gentle cell detachment method, such as accutase or scraping, and handle cells gently.
-
Cell Cycle Analysis
Problem 3: No significant changes in cell cycle distribution after HU-331 treatment.
Possible Causes & Solutions:
-
Mechanism of Action: HU-331 is known not to cause cell cycle arrest in many cancer cell lines.[1][3][4]
-
Solution: The absence of cell cycle arrest is consistent with the known mechanism of HU-331. This is not an indication of a failed experiment but rather an expected outcome.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of HU-331 in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Raji | Burkitt's lymphoma | ~0.61 | [6] |
| Jurkat | T-cell lymphoma | ~1.2 | [6] |
| SNB-19 | Glioblastoma | ~9-40 | [6] |
| MCF-7 | Breast cancer | ~9-40 | [6] |
| DU-145 | Prostate cancer | ~9-40 | [6] |
| NCI-H-226 | Lung cancer | ~9-40 | [6] |
| HT-29 | Colon cancer | ~9-40 | [6] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of HU-331. Include a vehicle-only control (e.g., DMSO or ethanol (B145695) at a final concentration that is non-toxic to the cells).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol provides a general workflow for staining cells for flow cytometry analysis.
-
Cell Preparation: Induce cell death in your target cells with HU-331. Include untreated and positive controls. Harvest both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI solution to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol outlines the basic steps for preparing cells for cell cycle analysis via flow cytometry.
-
Cell Harvesting: Collect cells after treatment with HU-331.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice or store at -20°C.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Visualizations
Caption: Mechanism of HU-331 induced cytotoxicity.
Caption: Workflow for a typical MTT cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. nanocellect.com [nanocellect.com]
- 3. benchchem.com [benchchem.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
improving the yield and purity of HU-331 synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of HU-331, focusing on improving both yield and purity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for HU-331 synthesis?
A1: The most common and direct precursor for the synthesis of HU-331 is Cannabidiol (B1668261) (CBD).[1][2] HU-331 is the oxidized form of CBD, specifically a quinone derivative known as cannabidiol hydroxy-quinone (CBDHQ).[1]
Q2: My final product has a purple discoloration. What is the cause and how can I prevent it?
A2: A purple color in your HU-331 product is a common indicator of degradation.[3] HU-331 is known to be unstable, particularly in solution and when exposed to light.[3][4] It can undergo photo-isomerization to a highly reactive intermediate, which then leads to the formation of various by-products that cause the purple hue.[5][6] To prevent this, it is crucial to protect the reaction mixture and the final product from light and to minimize exposure to air. Storage at low temperatures (e.g., -20°C or -80°C) in an inert atmosphere is recommended for the purified compound.[7]
Q3: What are the major byproducts I should be aware of during HU-331 synthesis?
A3: The primary byproducts depend on the synthetic route. In base-catalyzed aerobic oxidations, oxidative dimerization of HU-331 can occur.[3][8] Other potential impurities include unreacted CBD, cannabielsoin (B57674) (CBE), and other oxidized CBD derivatives.[9][10] The formation of these byproducts can be minimized by choosing a more selective oxidation method and by optimizing reaction conditions.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the consumption of the starting material (CBD) and the formation of the HU-331 product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.[11][12]
Q5: What is the best method for purifying crude HU-331?
A5: Column chromatography is a widely used and effective method for the purification of HU-331.[13] The choice of solvent system will depend on the specific impurities present, but a common approach involves using a non-polar solvent system, such as petroleum ether and diethyl ether, on a silica (B1680970) gel stationary phase.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Degradation of the product during reaction or workup. 3. Suboptimal choice of oxidizing agent. 4. Formation of side products (e.g., dimers). | 1. Monitor the reaction by TLC or HPLC to ensure complete consumption of CBD. 2. Protect the reaction from light and air. Perform workup and purification steps as quickly as possible at low temperatures. 3. Consider using a more efficient and selective oxidizing agent like Frémy's salt. 4. Use of λ5-periodinanes (e.g., Dess-Martin periodinane) has been shown to suppress dimer formation.[8] |
| Poor Purity (Multiple Spots on TLC/Peaks in HPLC) | 1. Presence of unreacted starting material. 2. Formation of various oxidation byproducts. 3. Degradation of HU-331. | 1. Ensure the reaction goes to completion. 2. Optimize reaction conditions (temperature, reaction time) to minimize side reactions. 3. Purify the crude product using column chromatography with an appropriate solvent gradient to separate the desired product from impurities. Protect from light and air during purification. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities. 2. Residual solvent. | 1. Re-purify the product using column chromatography. 2. Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. |
| Color of the Final Product is Dark Orange/Brown or Purple | 1. Degradation of HU-331. 2. Presence of colored impurities from side reactions. | 1. Minimize exposure to light and air throughout the synthesis and purification process. Store the final product under an inert atmosphere at low temperatures.[5][6] 2. Column chromatography can help in removing colored impurities. |
Data Presentation: Comparison of HU-331 Synthesis Methods
| Method | Oxidizing Agent | Typical Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Alkaline Air Oxidation (Original Method) | Potassium Hydroxide (B78521) (KOH) / Air | ~20% | Not specified | Simple reagents. | Low yield, potential for significant byproduct formation. |
| Alkaline Air Oxidation (Improved Method) | KOH / O₂ / DMSO | ~50% | Not specified | Improved yield over the original method. | Still susceptible to side reactions. |
| Frémy's Salt Oxidation | Dipotassium nitrosodisulfonate | 92% | High | High yield, high selectivity. | Reagent can be less common. |
| λ5-Periodinane Oxidation | Dess-Martin periodinane, IBX, or SIBX | 50-60% | Not specified | Suppresses oxidative dimerization.[8] | Reagents can be expensive. |
Experimental Protocols
Method 1: Oxidation with Frémy's Salt
This protocol is adapted from the synthesis of (±)-HU-331 and has been reported to provide a high yield.[4]
Materials:
-
(±)-Cannabidiol (CBD)
-
Frémy's salt (dipotassium nitrosodisulfonate)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., petroleum ether, diethyl ether)
Procedure:
-
Dissolve (±)-CBD in acetone in a round-bottom flask.
-
In a separate flask, prepare a solution of Frémy's salt and KH₂PO₄ in water.
-
Cool the CBD solution to 0°C in an ice bath.
-
Slowly add the Frémy's salt solution to the CBD solution with vigorous stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude HU-331 by column chromatography on silica gel.
Method 2: Improved Alkaline Air Oxidation
This protocol is an optimized version of the original synthesis method.
Materials:
-
Cannabidiol (CBD)
-
Potassium hydroxide (KOH)
-
Petroleum ether
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Oxygen (O₂) gas
-
Silica gel for column chromatography
-
Solvents for column chromatography (petroleum ether:diethyl ether 95:5)[12]
Procedure:
-
Dissolve CBD in petroleum ether in a round-bottom flask equipped with a stir bar.
-
Add a solution of 5% KOH in ethanol and a few drops of DMSO.
-
Cool the mixture to 0°C in an ice bath.
-
Bubble O₂ gas through the reaction mixture while stirring vigorously.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting brownish oil by column chromatography using a petroleum ether:diethyl ether (95:5) solution to yield HU-331 as an orange powder.[8][12]
Visualizations
Caption: General workflow for the synthesis, purification, and analysis of HU-331.
Caption: A troubleshooting decision tree for addressing low yields in HU-331 synthesis.
References
- 1. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HU-331: What You Need to Know About This Powerful Cannabinoid [acslab.com]
- 3. Cannabinoquinones: Synthesis and Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. CBD hydroxyquinone photo-isomerises to a highly reactive intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabidiol Hydroxyquinone (HU-331) certified reference material, vial of 5 mg, Cerilliant® | 137252-25-6 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterizing the degradation of cannabidiol in an e-liquid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Metabolites of Cannabidiol: A Review on Their Formation, Biological Activity, and Relevance in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. arvidalabs.com [arvidalabs.com]
Technical Support Center: Determining the MIC of RI-331
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the Minimum Inhibitory Concentration (MIC) of the antifungal agent RI-331.
Frequently Asked Questions (FAQs)
Q1: What is RI-331?
A1: RI-331, also known as (S)-2-amino-5-hydroxy-4-oxopentanoic acid, is an amino acid antibiotic produced by Streptomyces sp.[1][2] It functions as a novel antifungal agent.[1][2]
Q2: What is the mechanism of action of RI-331?
A2: RI-331 inhibits protein synthesis in susceptible fungi.[2][3] It achieves this by targeting and inhibiting homoserine dehydrogenase, a key enzyme in the biosynthetic pathway of the aspartate family of amino acids (threonine, methionine, and isoleucine).[4][5] This enzyme is found in fungi but not in animals, making RI-331 selectively toxic.[5]
Q3: What is the antifungal spectrum of RI-331?
A3: RI-331 has demonstrated activity against various yeast species, particularly Candida species such as Candida albicans, Candida tropicalis, and Candida glabrata.[6][7] However, it has been reported to have no effect against Aspergillus species.[6][7]
Troubleshooting Guide for RI-331 MIC Assays
This guide addresses common challenges that may arise during the determination of the MIC for RI-331.
Q1: Why are my RI-331 MIC values inconsistent or higher than expected?
A1: The most likely cause is the composition of your test medium. Since RI-331 inhibits the synthesis of specific amino acids, the presence of these amino acids (threonine, methionine, isoleucine) in the growth medium can counteract the drug's effect, leading to higher or more variable MICs.
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Recommendation: Use a defined synthetic medium with a known and controlled composition. Standardized media like RPMI-1640, as recommended by CLSI and EUCAST for antifungal susceptibility testing, are a good starting point.[4][8] Avoid complex, undefined media like Sabouraud Dextrose Broth, which may contain amino acids that interfere with the assay.[4]
Q2: I am observing "trailing growth" (reduced but persistent growth at concentrations above the MIC). How should I interpret the MIC?
A2: Trailing growth is a known phenomenon in antifungal susceptibility testing, particularly with azoles, but can occur with other inhibitors of biosynthetic pathways. It can make visual determination of the endpoint difficult.
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Recommendation: According to CLSI guidelines for many fungistatic agents, the MIC should be read as the lowest drug concentration that produces a significant reduction in growth (e.g., ≥50% inhibition) compared to the drug-free growth control well.[9] Using a spectrophotometer to read the optical density can help standardize this determination.
Q3: My fungal inoculum seems to affect the results. How can I ensure it is standardized?
A3: Inoculum preparation is a critical step for reproducible MIC results. For yeasts like Candida, the inoculum should be prepared from fresh colonies grown on a non-selective agar (B569324) medium.
-
Recommendation: Adjust the inoculum suspension to a specific turbidity using a spectrophotometer (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve the final target inoculum concentration in the microtiter plate, typically around 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL for yeasts, as per CLSI/EUCAST guidelines.
Q4: I am unsure about the solubility and stability of RI-331 in my assay. What should I do?
A4: As an amino acid analog, RI-331 is expected to be soluble in aqueous media. However, it's crucial to ensure it remains stable and soluble at the concentrations used in your assay.
-
Recommendation: Prepare a fresh stock solution of RI-331 in a suitable solvent (e.g., sterile distilled water or a buffer compatible with your test medium) immediately before preparing your serial dilutions in the microtiter plate. If you suspect solubility issues at higher concentrations, you can visually inspect the wells for any precipitation.
Quantitative Data Summary
The following table summarizes the reported MIC values for RI-331 against various fungal species. Note that these values can be highly dependent on the specific testing conditions used.
| Fungal Species | Reported MIC Range (µg/mL) | Reference |
| Candida kefyr | 6.25 - 12.5 | |
| Candida albicans | 25 - ≥400 | |
| Candida tropicalis | 25 - ≥400 | |
| Candida parapsilosis | 25 - ≥400 | |
| Candida glabrata | 25 - ≥400 | |
| Cryptococcus neoformans | 25 - ≥400 |
Experimental Protocol: Broth Microdilution MIC Assay for RI-331
This protocol is based on the CLSI M27 reference method for yeasts.
1. Materials:
-
RI-331 powder
-
Sterile 96-well U-bottom microtiter plates
-
RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
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Fungal isolate (e.g., Candida albicans) grown on Sabouraud Dextrose Agar for 24-48 hours
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Sterile, disposable plasticware (pipettes, tubes, reservoirs)
2. Inoculum Preparation:
-
Select several well-isolated colonies of the fungal isolate from the agar plate.
-
Suspend the colonies in 5 mL of sterile saline.
-
Vortex the suspension for 15 seconds.
-
Adjust the turbidity of the suspension with sterile saline to match a 0.5 McFarland standard at a wavelength of 530 nm. This yields a stock suspension of approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this stock suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density of 1-5 x 10³ CFU/mL.
3. Preparation of RI-331 Dilutions:
-
Prepare a stock solution of RI-331 in a suitable solvent (e.g., sterile water).
-
Perform serial two-fold dilutions of the RI-331 stock solution in RPMI-1640 medium directly in the 96-well plate. Typically, this is done by adding 100 µL of RPMI-1640 to wells 2-11. Add 200 µL of the starting RI-331 concentration to well 1. Then, transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 10. Discard 100 µL from well 10.
-
Well 11 should contain only RPMI-1640 and will serve as the growth control. Well 12 will contain only medium and serve as the sterility control.
4. Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum (prepared in step 2.5) to wells 1-11. This will bring the final volume in each well to 200 µL and the final inoculum to 0.5-2.5 x 10³ CFU/mL.
-
Do not add inoculum to well 12 (sterility control).
-
Seal the plate or cover with a lid and incubate at 35°C for 24-48 hours.
5. MIC Determination:
-
After incubation, examine the plate. The sterility control (well 12) should show no growth. The growth control (well 11) should show distinct turbidity.
-
The MIC is the lowest concentration of RI-331 that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.
Visualizations
Caption: Workflow for determining the MIC of RI-331 using broth microdilution.
Caption: Logic diagram for troubleshooting inconsistent RI-331 MIC results.
References
- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. journals.asm.org [journals.asm.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Culture Conditions for RI-331 Antifungal Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antifungal agent RI-331.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for RI-331?
A1: RI-331 is an amino acid antibiotic that targets and inhibits the enzyme homoserine dehydrogenase.[1][2][3] This enzyme is crucial for the biosynthesis of the essential amino acids methionine, isoleucine, and threonine in fungi.[1][2][3] By blocking this pathway, RI-331 depletes the fungal cell of these amino acids, leading to the inhibition of protein synthesis and ultimately causing cytostasis.[4] This mechanism of action is selective for fungi as mammals lack the enzymatic pathway to synthesize these amino acids, acquiring them from their diet instead.[2]
Q2: Which culture medium is recommended for RI-331 antifungal assays?
A2: For standardized antifungal susceptibility testing, RPMI-1640 medium is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6] It is crucial to use RPMI-1640 without supplementation of amino acids, especially methionine, isoleucine, and threonine, as their presence in the medium can reverse the antifungal effect of RI-331 and lead to inaccurate results.[4] The medium should be buffered to a pH of 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS).
Q3: What is the recommended inoculum preparation and density?
A3: Inoculum preparation should be performed from a fresh culture (24-48 hours old). The inoculum density should be standardized using a spectrophotometer or a hemocytometer to achieve a final concentration in the microdilution plate of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts. Following standardized protocols is crucial for reproducibility.[7]
Q4: How should I determine the Minimum Inhibitory Concentration (MIC) for RI-331?
A4: The MIC is the lowest concentration of RI-331 that causes a significant inhibition of fungal growth. For yeasts, this is often determined as the concentration that leads to at least a 50% reduction in turbidity compared to the drug-free growth control well. This can be assessed visually or by using a spectrophotometric plate reader.
Q5: My RI-331 is not showing the expected antifungal activity. What could be the cause?
A5: There are several potential reasons for a lack of activity. A primary consideration for RI-331 is the composition of the culture medium. Ensure your medium is not supplemented with methionine, isoleucine, or threonine, as these will counteract the drug's effect. Other factors could include compound degradation, use of a resistant fungal strain, or incorrect inoculum density. Including a known susceptible control strain in your experiments is crucial for validating the assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent MIC Results | Inoculum density variability. | Standardize the inoculum preparation carefully using a spectrophotometer to ensure a consistent starting cell concentration. The recommended final inoculum concentration for yeasts is between 0.5 x 10³ and 2.5 x 10³ CFU/mL.[7] |
| Edge effects in microtiter plates. | Evaporation from the outer wells can concentrate the compound and media, leading to inconsistent results. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile water or media. | |
| Subjective endpoint reading. | Visual determination of the MIC can be subjective. Consider using a spectrophotometric plate reader to determine the MIC as the lowest concentration that inhibits growth by a defined percentage (e.g., ≥50%) compared to the drug-free control. | |
| No Antifungal Activity Observed | Culture medium contains interfering amino acids. | The antifungal activity of RI-331 is reversed by the presence of methionine, isoleucine, and threonine.[4] Ensure you are using a minimal, defined medium like RPMI-1640 without these amino acid supplements. |
| Compound degradation. | Ensure that RI-331 has been stored correctly and has not expired. If in doubt, use a fresh vial of the compound. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Resistant fungal strain. | The fungal strain you are using may have intrinsic or acquired resistance. Include a known susceptible control strain in your experiments to validate the assay. | |
| Compound Precipitation in Wells | Poor solubility of RI-331 at tested concentrations. | Observe the wells for any precipitation. If observed, consider preparing a fresh, lower concentration stock solution or exploring alternative, compatible solubilizing agents if the primary solvent is not effective. |
Experimental Protocols
Broth Microdilution Assay for RI-331
This protocol is based on the CLSI M27-A3 guidelines with modifications specific to the mechanism of action of RI-331.
1. Preparation of Materials:
-
Fungal Strain: Subculture the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure viability and purity.[7]
-
Culture Medium: Prepare RPMI-1640 medium without L-glutamine, supplemented with MOPS buffer to a pH of 7.0. Crucially, do not supplement with methionine, isoleucine, or threonine.
-
RI-331 Stock Solution: Prepare a stock solution of RI-331 in a suitable solvent (e.g., sterile water or DMSO) at a concentration that is at least 100-fold higher than the highest concentration to be tested.
-
Microtiter Plates: Use sterile, 96-well, flat-bottom microtiter plates.
2. Inoculum Preparation:
-
From the fresh culture, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL for most yeast species.
-
Dilute this suspension in the RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate.
3. Assay Procedure:
-
Prepare serial twofold dilutions of the RI-331 stock solution in the RPMI-1640 medium directly in the microtiter plate. The final volume in each well should be 100 µL.
-
Include a positive control (fungal inoculum without RI-331) and a negative control (medium only).
-
Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.
-
Seal the plate and incubate at 35°C for 24-48 hours. Incubation time may need to be optimized depending on the fungal species.
4. Reading the MIC:
-
The MIC is determined as the lowest concentration of RI-331 that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control well. This can be read visually or with a microplate reader at a wavelength of 490-630 nm.
Visualizations
Caption: Mechanism of action of RI-331 targeting homoserine dehydrogenase.
References
- 1. The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of an antifungal antibiotic, RI-331, (S) 2-amino-4-oxo-5-hydroxypentanoic acid; kinetics of inactivation of homoserine dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique mechanism of action of an antifungal antibiotic RI-331 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Homoserine Dehydrogenase Activity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the accuracy of their homoserine dehydrogenase (HSD) activity assays.
Troubleshooting Guide
This guide addresses common issues that can lead to inaccurate or inconsistent results in homoserine dehydrogenase activity assays.
| Problem | Possible Cause | Recommended Solution |
| No or very low enzyme activity | Incorrect pH of the assay buffer. | The optimal pH for HSD activity can vary by organism. For example, HSD from Bacillus subtilis has maximal activity at pH 9.0, while assays for E. coli HSD are often performed at a physiological pH of 7.5.[1][2][3] Prepare fresh buffer and verify the pH before each experiment. |
| Absence or incorrect cofactor. | Homoserine dehydrogenase requires either NAD+ or NADP+ as a cofactor, with some isoforms showing a strong preference.[1][2][4] Ensure the correct cofactor is included in the reaction mixture at a saturating concentration. For instance, Bacillus subtilis HSD exclusively prefers NADP+.[1][2] | |
| Enzyme instability or degradation. | Keep the enzyme on ice and use it promptly after purification or thawing. Consider adding a reducing agent like DTT to the buffer, as some HSDs are activated by reduction.[5] | |
| Presence of inhibitors in the sample. | If assaying HSD from a crude lysate, endogenous inhibitors may be present. Purifying the enzyme can help to remove these interfering substances. | |
| High background signal | Spontaneous hydrolysis of substrates. | Run a control reaction without the enzyme to measure the rate of any non-enzymatic reaction. Subtract this background rate from the rate of the enzyme-catalyzed reaction.[6] |
| Contamination of reagents. | Use high-purity water and reagents. Ensure that glassware and cuvettes are thoroughly cleaned. | |
| Inconsistent or non-reproducible results | Fluctuations in temperature. | HSD activity is temperature-dependent. Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature throughout the assay. For example, assays for Arthrobacter nicotinovorans HSD are performed at 40°C.[6][7] |
| Pipetting errors. | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent volumes of all reaction components. | |
| Substrate or cofactor degradation. | Prepare fresh solutions of substrates and cofactors for each experiment, as they can degrade over time, especially when in solution. | |
| Non-linear reaction progress curves | Substrate depletion. | If the reaction rate decreases over time, it may be due to the depletion of the substrate. Use a lower enzyme concentration or a higher initial substrate concentration. |
| Product inhibition. | The products of the HSD reaction, L-aspartic 4-semialdehyde and NAD(P)H, can inhibit the enzyme.[8][9] Analyze the initial velocity of the reaction to minimize the effects of product inhibition. | |
| Enzyme instability under assay conditions. | The enzyme may not be stable for the duration of the assay. Check the stability of the enzyme at the assay pH and temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the homoserine dehydrogenase activity assay?
A1: The activity of homoserine dehydrogenase is typically measured by monitoring the change in absorbance at 340 nm.[1] This is due to the production or consumption of NAD(P)H, which has a molar extinction coefficient of 6220 M⁻¹cm⁻¹ at this wavelength.[5][10] The assay can be performed in the forward direction (L-homoserine oxidation) or the reverse direction (L-aspartate-β-semialdehyde reduction).[1][4][6]
Q2: Which cofactor should I use, NAD⁺ or NADP⁺?
A2: The preference for NAD⁺ or NADP⁺ is specific to the homoserine dehydrogenase from different organisms.[4][11] For example, the HSD from Bacillus subtilis shows an absolute preference for NADP⁺, while others can utilize both.[1][2] It is recommended to test both cofactors to determine the optimal one for your enzyme of interest.
Q3: What are the common inhibitors of homoserine dehydrogenase?
A3: Homoserine dehydrogenase is often subject to feedback inhibition by downstream products of the aspartate metabolic pathway.[4][12] The most common inhibitor is L-threonine, which acts as a competitive inhibitor.[4][12] Other known inhibitors include L-cysteine and L-serine, with the inhibitory effect of L-serine being influenced by pH and K⁺ concentration.[3][5][10] Some HSDs are also inhibited by L-isoleucine and L-methionine.[5][13][14]
Q4: What is the kinetic mechanism of homoserine dehydrogenase?
A4: The kinetic mechanism of homoserine dehydrogenase is generally an ordered Bi-Bi mechanism.[8][9] The NAD(P)H cofactor binds to the enzyme first, followed by the substrate (aspartate semialdehyde). After the reaction, homoserine is released first, followed by the NAD(P)⁺ cofactor.[8]
Q5: How can I improve the nutritional value of plants using homoserine dehydrogenase?
A5: Threonine-insensitive forms of HSD can be used in genetically engineered plants to increase the production of threonine and methionine, thereby enhancing their nutritional value.[4]
Quantitative Data Summary
Table 1: Optimal Conditions for Homoserine Dehydrogenase Activity
| Organism | Optimal pH | Optimal Temperature | Preferred Cofactor | Other Conditions |
| Bacillus subtilis | 9.0 | - | NADP⁺ | 0.4 M NaCl enhances activity[1][2] |
| Arthrobacter nicotinovorans | 9.2 (oxidation) / 6.0 (reduction) | 40°C | NAD⁺ | 150 mM KCl enhances activity[6] |
| Escherichia coli | 7.5 | - | - | Physiological K⁺ concentration (100-200 mM)[3] |
| Sulfolobus tokodaii | 8.0 | - | NAD⁺ | Activity enhanced by DTT[5][10] |
Table 2: Kinetic Parameters of Homoserine Dehydrogenase from Different Organisms
| Organism | Substrate | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (s⁻¹mM⁻¹) |
| Bacillus subtilis | L-homoserine | 35.08 ± 2.91 | 2.72 ± 0.06 | - | 0.03 ± 0.01 |
| NADP⁺ | 0.39 ± 0.05 | 2.79 ± 0.11 | - | - | |
| Arthrobacter nicotinovorans | L-homoserine | 6.30 ± 1.03 | 180.70 ± 10.35 | 462.71 | 73.44 |
| Saccharomyces cerevisiae | NADPH | - | - | - | - |
| Aspartate semialdehyde | - | - | - | - | |
| Sulfolobus tokodaii | NAD⁺ | 0.33 | 1.3 (U/mg) | - | - |
| NADP⁺ | 1.2 | 0.38 (U/mg) | - | - |
Experimental Protocols
Detailed Methodology for a Standard Homoserine Dehydrogenase Activity Assay (Oxidation of L-homoserine)
-
Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM Tris-HCl buffer at the optimal pH for the specific HSD being studied (e.g., pH 8.0-9.5).[1][5]
-
Substrate Solution: Prepare a stock solution of L-homoserine in the assay buffer.
-
Cofactor Solution: Prepare a stock solution of NAD⁺ or NADP⁺ in the assay buffer.
-
Enzyme Solution: Dilute the purified homoserine dehydrogenase to an appropriate concentration in the assay buffer. Keep the enzyme solution on ice.
-
-
Assay Procedure:
-
Set up a quartz cuvette with a 1 cm path length in a temperature-controlled spectrophotometer set to 340 nm.
-
To the cuvette, add the assay buffer, L-homoserine solution, and NAD(P)⁺ solution to the desired final concentrations in a total volume of, for example, 1 mL.
-
Incubate the mixture for 5 minutes at the optimal temperature.
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.
-
Immediately mix the contents of the cuvette by gentle inversion and start recording the absorbance at 340 nm for a set period (e.g., 3-5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance to the rate of NAD(P)H formation using the Beer-Lambert law (Δc = ΔA / (ε × l)), where ε is the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹) and l is the path length (1 cm).
-
Calculate the specific activity of the enzyme in units of μmol/min/mg of protein. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 μmol of NAD(P)H per minute under the specified assay conditions.[15]
-
Visualizations
References
- 1. Molecular and Enzymatic Features of Homoserine Dehydrogenase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Enzymatic Features of Homoserine Dehydrogenase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of homoserine dehydrogenase I by L-serine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homoserine dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Structural insight into activation of homoserine dehydrogenase from the archaeon Sulfolobus tokodaii via reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Homoserine dehydrogenase from Saccharomyces cerevisiae: kinetic mechanism and stereochemistry of hydride transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of homoserine dehydrogenase by formation of a cysteine-NAD covalent complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme Activity Measurement for Homoserine Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 12. Homoserine Dehydrogenase - Creative Biolabs [creative-biolabs.com]
- 13. Frontiers | Engineering allosteric inhibition of homoserine dehydrogenase by semi-rational saturation mutagenesis screening [frontiersin.org]
- 14. frontiersin.org [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Variability in RI-331 Experimental Results
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for RI-331?
A1: RI-331 is a hypothetical, selective inhibitor of the fictional kinase "Variability Associated Kinase 1" (VAK1). VAK1 is a key enzyme in the "Cellular Stress Response Pathway," which is often dysregulated in cancer. By inhibiting VAK1, RI-331 is expected to reduce the phosphorylation of its downstream target, "Substrate of VAK1" (SOV1), leading to cell cycle arrest and apoptosis in cancer cells.
Q2: What is the recommended solvent and storage condition for RI-331?
A2: It is recommended to dissolve RI-331 in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is advisable to store the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles.[1] Stability under recommended storage and handling conditions is crucial.[2]
Q3: What are the most common sources of variability in cell-based assays?
A3: Variability in cell-based assays can arise from several factors, including issues with liquid handling and cell counting, cross-contamination, and lack of reproducibility.[3] Cell culture conditions, such as cell density and passage number, can also significantly affect experimental outcomes.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for RI-331 in cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell-Related Variability | - Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.[4]- Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in starting cell numbers can lead to significant differences in results.[5]- Cell Line Authentication: Periodically authenticate your cell line to ensure it is correct and free from cross-contamination.[4] |
| Reagent Variability | - RI-331 Stock Solution: Prepare fresh stock solutions of RI-331 and avoid multiple freeze-thaw cycles.[1]- Serum Lot Variability: If using serum, test new lots for their effect on cell growth and response to RI-331, as different lots can have varying levels of growth factors.[1]- Reagent Quality: Ensure all other reagents, such as media and assay components, are within their expiration dates and stored correctly. |
| Assay Protocol Variability | - Incubation Times: Use a calibrated timer and ensure consistent incubation times with RI-331 and the viability reagent across all plates.[1]- Plate Edge Effects: Avoid using the outer wells of microplates for experimental samples as they are prone to evaporation. Fill these wells with sterile media or PBS to maintain humidity.[1]- Liquid Handling: Calibrate pipettes regularly and use consistent pipetting techniques to minimize volume errors.[3] |
Issue 2: Variable levels of p-SOV1 (phosphorylated Substrate of VAK1) observed in Western Blots.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Sample Preparation | - Inconsistent Lysis: Ensure complete and consistent cell lysis to solubilize all proteins. Use a consistent volume of lysis buffer for the same number of cells.- Protease/Phosphatase Inhibitors: Always add protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent protein degradation and dephosphorylation. |
| Western Blot Protocol | - Protein Quantification: Use a reliable protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane.- Transfer Efficiency: Optimize transfer conditions (time, voltage) and ensure good contact between the gel and the membrane.- Antibody Incubation: Use a consistent antibody concentration and incubation time and temperature for both primary and secondary antibodies. |
| Data Analysis | - Normalization: Normalize the p-SOV1 signal to a loading control (e.g., GAPDH, β-actin) or total SOV1 to account for any loading inaccuracies. |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of RI-331. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for p-SOV1
-
Cell Treatment and Lysis: Treat cells with RI-331 for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for loading by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-SOV1 and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the p-SOV1 signal to the loading control.
Visualizations
Caption: Hypothetical signaling pathway of RI-331.
Caption: General experimental workflow for a cell-based assay.
Caption: Logical workflow for troubleshooting experimental variability.
References
Validation & Comparative
A Comparative Analysis of HU-331 and Doxorubicin: Efficacy and Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer agent HU-331 and the widely used chemotherapeutic drug doxorubicin (B1662922), with a focus on their efficacy and associated cardiotoxicity. The information presented is supported by experimental data from preclinical studies to assist researchers in evaluating their potential therapeutic applications.
Executive Summary
HU-331, a synthetic cannabinoid quinone, has emerged as a potent anticancer agent with a potentially superior safety profile compared to traditional anthracyclines like doxorubicin.[1][2] While both drugs effectively inhibit tumor growth, their mechanisms of action and, consequently, their side-effect profiles, differ significantly. Doxorubicin, a cornerstone of chemotherapy for decades, is well-known for its broad efficacy but also for its dose-limiting cardiotoxicity.[3][4] In contrast, preclinical evidence suggests that HU-331 exhibits potent antitumor activity with markedly reduced or absent cardiotoxic effects.[5][6] This guide will delve into the experimental data supporting these observations, detail the methodologies used in key comparative studies, and illustrate the distinct signaling pathways involved.
Data Presentation
Table 1: Comparative Efficacy in Preclinical Models
| Cancer Model | Treatment Group | Dose | Tumor Weight Reduction vs. Control | Tumor Weight Reduction vs. Doxorubicin | Citation |
| HT-29 Colon Carcinoma (in vivo) | HU-331 | 7.5 mg/kg/week | 54% | 30% | [5][6] |
| Doxorubicin | 1.5 mg/kg/week | 34.3% (calculated) | - | [5][6] | |
| Raji Lymphoma (in vivo) | HU-331 | 15 mg/kg/week | 65% | 33% | [5][7] |
| Doxorubicin | Not specified | 47.8% (calculated) | - | [5][7] | |
| Various Human Cancer Cell Lines (in vitro) | HU-331 | IC50: 0.61–40 µM | Varies by cell line | Not directly compared | [7] |
Table 2: Comparative Cardiotoxicity in Preclinical Models
| Parameter | HU-331 | Doxorubicin | Citation |
| Cardiac Ejection Fraction | No significant change | Significant reduction | [7] |
| Body Weight | Weight gain | Weight loss | [5][7] |
| Cardiac Troponin T (cTnT) Levels | No significant increase | Significant increase | [5][7] |
| Reactive Oxygen Species (ROS) in Heart Tissue | Did not generate ROS | Generated ROS | [5][6] |
| Myelotoxicity (Blood Cell Count) | No significant impact | Not specified | [7] |
Experimental Protocols
In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the in vivo antitumor efficacy of HU-331 compared to doxorubicin.
Animal Model: Nude mice (athymic, immunodeficient).
Cell Lines: HT-29 (human colon carcinoma) and Raji (human Burkitt's lymphoma).
Procedure:
-
Human cancer cells (HT-29 or Raji) are cultured and harvested during their exponential growth phase.
-
A suspension of 1 x 10^6 to 1 x 10^7 cells in a sterile physiological solution (e.g., PBS) is prepared.
-
The cell suspension is subcutaneously injected into the flank of each nude mouse.
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Treatment groups receive intraperitoneal or subcutaneous injections of HU-331 or doxorubicin at specified doses and schedules (e.g., weekly). The control group receives a vehicle control (e.g., saline).
-
Tumor size and body weight are measured throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
Assessment of Cardiotoxicity in Mice
Objective: To evaluate and compare the cardiotoxic effects of HU-331 and doxorubicin.
Animal Model: Sabra, nude, or SCID-NOD mice.
Methods:
-
Transthoracic Echocardiography:
-
Mice are anesthetized, and their chests are carefully shaved.
-
Using a high-frequency ultrasound system with a linear transducer, two-dimensional (B-mode) and M-mode images of the heart are acquired in the parasternal long- and short-axis views.
-
Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) are measured from the M-mode images.
-
Left ventricular ejection fraction (LVEF) and fractional shortening (FS) are calculated to assess cardiac systolic function.
-
-
Cardiac Troponin T (cTnT) Immunoassay:
-
Blood samples are collected from the mice at the end of the treatment period.
-
Serum or plasma is separated by centrifugation.
-
cTnT levels are quantified using a commercially available ELISA kit specific for mouse cTnT, following the manufacturer's instructions.[8][9] Increased cTnT levels are indicative of cardiac injury.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Protein Carbonylation Assay:
-
At the end of the study, hearts are excised, and cardiac tissue homogenates are prepared.
-
Protein carbonyl groups are derivatized using 2,4-dinitrophenylhydrazine (B122626) (DNPH).
-
The resulting DNP-hydrazone adducts are detected and quantified spectrophotometrically or by Western blot using an anti-DNP antibody. An increase in protein carbonylation indicates oxidative stress.
-
-
Malondialdehyde (MDA) Assay:
-
Cardiac tissue homogenates are prepared from excised hearts.
-
MDA, a marker of lipid peroxidation, is reacted with thiobarbituric acid (TBA) to form a colored adduct.
-
The absorbance of the MDA-TBA adduct is measured spectrophotometrically, and the concentration of MDA is calculated. Increased MDA levels are indicative of oxidative damage.
-
-
Topoisomerase II DNA Relaxation Assay
Objective: To determine the inhibitory effect of HU-331 on topoisomerase II activity.
Principle: Topoisomerase II relaxes supercoiled DNA. An inhibitor will prevent this relaxation.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl₂, 10 mM DTT, 1 mg/mL BSA).
-
ATP (to a final concentration of 1 mM).
-
Supercoiled plasmid DNA (e.g., pBR322, 0.5 µg).
-
Test compound (HU-331) at various concentrations (or vehicle control).
-
Purified human topoisomerase II enzyme.
-
Nuclease-free water to the final reaction volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
Agarose (B213101) Gel Electrophoresis:
-
Load the reaction products onto a 1% agarose gel.
-
Separate the DNA forms by electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
-
Analysis: Inhibition of topoisomerase II is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band in the presence of the inhibitor.
Signaling Pathways and Mechanisms of Action
HU-331: A Specific Topoisomerase II Inhibitor
HU-331 exerts its anticancer effects primarily through the specific inhibition of DNA topoisomerase II. Unlike doxorubicin, it does not cause DNA damage, apoptosis, or cell cycle arrest in cancer cells. Its high specificity for topoisomerase II is a key factor in its potent anticancer activity and low toxicity profile.
Caption: Mechanism of action of HU-331.
Doxorubicin: A Multi-faceted Mechanism with Cardiotoxic Consequences
Doxorubicin's anticancer activity is multifaceted, involving the inhibition of topoisomerase II, intercalation into DNA, and the generation of reactive oxygen species (ROS).[3] This broad mechanism, while effective against cancer cells, also contributes to its significant cardiotoxicity. The generation of ROS in cardiac mitochondria leads to oxidative stress, mitochondrial dysfunction, and ultimately cardiomyocyte apoptosis.[3]
Caption: Doxorubicin-induced cardiotoxicity pathway.
Conclusion
The available preclinical data strongly suggest that HU-331 is a promising anticancer agent with a significantly better safety profile than doxorubicin, particularly concerning cardiotoxicity.[5][6] Its high specificity as a topoisomerase II inhibitor appears to be the key to its potent efficacy and reduced off-target effects. While further clinical investigation is necessary, HU-331 represents a compelling candidate for the development of new cancer therapies with an improved therapeutic window. Researchers in drug development are encouraged to consider the distinct mechanisms and safety profiles of these two compounds when designing future anticancer strategies.
References
- 1. topogen.com [topogen.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. inspiralis.com [inspiralis.com]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Topoisomerase IIα Enzyme - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 9. researchgate.net [researchgate.net]
comparing the mechanisms of HU-331 and etoposide as topoisomerase II inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action, experimental data, and cellular effects of two distinct topoisomerase II inhibitors: HU-331, a cannabinoid quinone, and etoposide (B1684455), a widely used chemotherapeutic agent.
At a Glance: Key Differences
| Feature | HU-331 | Etoposide |
| Mechanism of Action | Catalytic Inhibitor | Topoisomerase II Poison |
| Interaction with Topoisomerase II | Inhibits ATPase activity and DNA binding, preventing the enzyme's catalytic cycle.[1] | Stabilizes the covalent topoisomerase II-DNA cleavage complex.[2][3][4] |
| Effect on DNA | Does not induce DNA strand breaks.[1][5] | Induces double-strand DNA breaks.[2][4] |
| Cellular Response | Cell death without apoptosis, cell cycle arrest, or caspase activation.[1][5] | Triggers DNA damage response, cell cycle arrest, and apoptosis.[3][6] |
| Toxicity Profile | Reported to have lower cardiotoxicity compared to other quinones.[7][8] | Can cause myelosuppression and secondary malignancies.[6] |
Quantitative Analysis of Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of HU-331 and etoposide from various studies. Direct comparison is challenging due to differing experimental conditions, however, general potencies can be inferred.
Table 1: Inhibition of Purified Topoisomerase II
| Compound | Enzyme Isoform | Assay Type | IC50 |
| HU-331 | Topoisomerase IIα | DNA Relaxation | Micromolar to Nanomolar range |
| Etoposide | Topoisomerase II | Decatenation | 59.2 µM[9], 60.3 µM[3][10] |
| Etoposide | Topoisomerase IIα/β | DNA looping/compaction | - |
Table 2: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 |
| HU-331 | Multiple cell lines | Proliferation | < 10 µM[11][12][13][14][15] |
| Etoposide | HepG2 | Cytotoxicity | 30.16 µM[2] |
| Etoposide | MOLT-3 | Cytotoxicity | 0.051 µM[2] |
| Etoposide | BGC-823 | Proliferation | 43.74 ± 5.13 µM[2] |
| Etoposide | HeLa | Proliferation | 209.90 ± 13.42 µM[2] |
| Etoposide | A549 | Proliferation | 139.54 ± 7.05 µM[2] |
| Etoposide | SK-N-SH (neuroblastoma) | MTT | 0.3 - 1 µM (48-96h)[6] |
| Etoposide | SK-N-AS (neuroblastoma) | MTT | 0.6 - 80 µM (48-96h)[6] |
Mechanisms of Action: A Tale of Two Inhibitors
The fundamental difference between HU-331 and etoposide lies in their interaction with the topoisomerase II catalytic cycle.
Etoposide: The Topoisomerase II Poison
Etoposide functions by trapping the topoisomerase II enzyme in a covalent complex with DNA.[2][3][4] This "poisoned" complex prevents the re-ligation of the double-strand break that the enzyme creates to resolve DNA topological problems. The accumulation of these stabilized cleavage complexes leads to the formation of permanent double-strand breaks, which are highly cytotoxic. These DNA lesions trigger a cascade of cellular responses, including the activation of DNA damage response pathways (ATM/ATR, Chk1/Chk2), cell cycle arrest, and ultimately, apoptosis.[3][6]
HU-331: The Catalytic Inhibitor
In contrast, HU-331 acts as a catalytic inhibitor of topoisomerase II.[1][5] It does not stabilize the cleavage complex but instead prevents the enzyme from functioning by inhibiting its ATPase activity and likely its ability to bind DNA.[1] By targeting the N-terminal ATPase domain, HU-331 effectively shuts down the enzyme's catalytic cycle.[11][16] This mode of action means that HU-331 does not induce DNA strand breaks.[1][5] Consequently, it does not trigger the classical DNA damage response pathways and avoids the associated genotoxicity. The precise mechanism of cell death induced by HU-331 is not fully elucidated but is known to occur without the hallmarks of apoptosis.[1][5][17]
Visualizing the Mechanisms
Caption: Mechanisms of Etoposide and HU-331.
Signaling Pathways
The distinct mechanisms of HU-331 and etoposide lead to the activation of different downstream signaling pathways.
Caption: Downstream signaling of Etoposide vs. HU-331.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA, and the inhibition of this activity by compounds like HU-331.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer (500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM ATP, 10 mM DTT)
-
Stop Solution/Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose (B213101) gel in TAE buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL 10x Assay Buffer
-
1 µL supercoiled DNA (e.g., 0.5 µg)
-
x µL inhibitor (HU-331 or etoposide) or vehicle control
-
ddH2O to a final volume of 19 µL
-
-
Initiate the reaction by adding 1 µL of human topoisomerase IIα.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light. The supercoiled and relaxed forms of the plasmid will migrate differently.
Topoisomerase II DNA Cleavage Assay
This assay determines the ability of a compound like etoposide to stabilize the topoisomerase II-DNA cleavage complex, resulting in linearized plasmid DNA.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA
-
10x Topoisomerase II Assay Buffer
-
10% SDS
-
Proteinase K (20 mg/mL)
-
Stop Solution/Loading Dye
-
1% Agarose gel in TAE buffer
-
Ethidium bromide
Procedure:
-
Set up reaction mixtures as described for the relaxation assay.
-
Initiate the reaction with topoisomerase IIα and incubate at 37°C for 30 minutes.
-
Add 2 µL of 10% SDS to each reaction to trap the covalent complex, followed by incubation at 37°C for 15 minutes.
-
Add 1 µL of proteinase K and incubate at 37°C for 30 minutes to digest the protein.
-
Add Stop Solution/Loading Dye and analyze the samples by agarose gel electrophoresis. The appearance of a linear DNA band indicates cleavage complex stabilization.
Topoisomerase II ATPase Activity Assay
This assay measures the ATP hydrolysis activity of topoisomerase II, which is inhibited by catalytic inhibitors like HU-331.
Materials:
-
Human Topoisomerase IIα
-
ATP
-
Malachite green-based phosphate (B84403) detection reagent
Procedure:
-
Set up reactions in a 96-well plate containing topoisomerase IIα, DNA (as a cofactor), and the inhibitor in an appropriate buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm). A decrease in phosphate production indicates ATPase inhibition.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of HU-331 or etoposide and incubate for the desired time (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with HU-331 or etoposide
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compounds for a specific duration.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Structure-Activity Relationship (SAR)
Etoposide: The structure of etoposide is critical for its activity as a topoisomerase II poison. The 4'-hydroxyl group on the pendant E-ring is essential for its ability to induce DNA cleavage and for its cytotoxicity.[18][19] Analogs with modifications at this position show significantly reduced activity.[18]
HU-331: As a cannabinoid quinone, the quinone moiety of HU-331 is crucial for its inhibitory activity. The structure-activity relationships of related cannabinoid quinones suggest that modifications to the alkyl side chain and the terpene ring can influence the potency of topoisomerase II inhibition and cytotoxic effects.[20][21]
Conclusion
HU-331 and etoposide represent two distinct classes of topoisomerase II inhibitors with fundamentally different mechanisms of action. Etoposide's role as a DNA-damaging agent has established it as a cornerstone of chemotherapy, but this comes with significant toxicities. HU-331's mechanism as a catalytic inhibitor that avoids the induction of DNA damage presents a promising avenue for the development of novel anticancer agents with a potentially improved safety profile. Further research into the specific cellular pathways affected by catalytic topoisomerase II inhibition and the optimization of cannabinoid quinone structures will be crucial in realizing the therapeutic potential of this class of compounds.
References
- 1. HU-331 is a catalytic inhibitor of topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Etoposide | VP-16-213 | topoisomerase II inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. HU-331 - Wikipedia [en.wikipedia.org]
- 6. Chromatin Remodeling at the Topoisomerase II-beta Promoter is Associated with Enhanced Sensitivity to Etoposide in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HU-331: a cannabinoid quinone, with uncommon cytotoxic properties and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HU-331: a cannabinoid quinone, with uncommon cytotoxic properties and low toxicity | Semantic Scholar [semanticscholar.org]
- 9. Etoposide | DNA Topoisomerases | Tocris Bioscience [tocris.com]
- 10. interpriseusa.com [interpriseusa.com]
- 11. researchgate.net [researchgate.net]
- 12. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. HU-331 and Oxidized Cannabidiol Act as Inhibitors of Human Topoisomerase IIα and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationships of podophyllin congeners that inhibit topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relations, cytotoxicity and topoisomerase II dependent cleavage induced by pendulum ring analogues of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
HU-331: A Comparative Guide to its Anticancer Effects in Diverse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of HU-331, a synthetic cannabinoid-derived quinone, across various tumor models. It objectively evaluates its performance against doxorubicin (B1662922), a standard chemotherapeutic agent, and presents supporting experimental data to inform future research and drug development initiatives.
Executive Summary
HU-331 has emerged as a promising anticancer agent with a distinct mechanism of action. Unlike many conventional chemotherapeutics, it selectively inhibits DNA topoisomerase II, an essential enzyme for cell proliferation, without inducing DNA damage.[1][2][3] This targeted approach translates to high efficacy against a range of cancer cell lines and significant tumor growth inhibition in preclinical models, coupled with a favorable safety profile, particularly its low cardiotoxicity compared to doxorubicin.[4][5]
Performance Comparison: HU-331 vs. Doxorubicin
The primary comparator for HU-331 in preclinical studies has been doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. The data consistently demonstrates that HU-331 is not only more potent in inhibiting tumor growth but also exhibits significantly lower toxicity.
In Vitro Cytotoxicity
HU-331 has demonstrated potent cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in hematological malignancies.
Table 1: In Vitro Cytotoxicity of HU-331 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Raji | Burkitt's lymphoma | 0.61 - 1.2 |
| Jurkat | T-cell lymphoma | 0.61 - 1.2 |
| SNB-19 | Glioblastoma | ~9 - 40 |
| MCF-7 | Breast Cancer | ~9 - 40 |
| DU-145 | Prostate Cancer | ~9 - 40 |
| NCI-H-226 | Lung Cancer | ~9 - 40 |
| HT-29 | Colon Cancer | ~9 - 40 |
| (Data sourced from Kogan et al., 2004)[6] |
In Vivo Antitumor Efficacy
In vivo studies using xenograft models in nude mice have substantiated the in vitro findings, demonstrating superior tumor growth inhibition by HU-331 compared to doxorubicin.
Table 2: In Vivo Antitumor Efficacy of HU-331 vs. Doxorubicin
| Tumor Model | Treatment Group | Tumor Weight Reduction vs. Control | Tumor Weight Reduction vs. Doxorubicin |
| HT-29 (Colon Carcinoma) | HU-331 | 54% | 30% |
| Raji (Lymphoma) | HU-331 | 65% | 33% |
| (Data sourced from Kogan et al., 2007)[4] |
A significant advantage of HU-331 is its reduced toxicity. In these in vivo studies, mice treated with HU-331 gained weight, whereas the doxorubicin-treated group experienced weight loss, a common indicator of systemic toxicity.[4] Furthermore, HU-331 did not induce cardiotoxicity, a major dose-limiting side effect of doxorubicin.[4]
Mechanism of Action: Selective Topoisomerase II Inhibition
HU-331 exerts its anticancer effects through the catalytic inhibition of topoisomerase IIα (TOP2A), an enzyme crucial for resolving DNA topological problems during replication and transcription.[6][7] Unlike doxorubicin, which is a topoisomerase II "poison" that stabilizes the enzyme-DNA cleavage complex and leads to DNA double-strand breaks, HU-331 inhibits the ATPase activity of the enzyme.[6][8] This prevents the re-ligation of the DNA strands without causing DNA damage, leading to cell cycle arrest and ultimately, cell death.[1][8] This specific mechanism is believed to contribute to its lower toxicity profile.[1]
Caption: Mechanism of HU-331 action on Topoisomerase IIα.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of HU-331 or the comparator drug (e.g., doxorubicin) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This model assesses the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells (e.g., HT-29 or Raji) into the flank of immunodeficient mice (e.g., nude or SCID mice).[9][10][11]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[10]
-
Drug Administration: Administer HU-331 (e.g., 5-15 mg/kg) or doxorubicin (e.g., 1.5-2.5 mg/kg) via intraperitoneal or subcutaneous injection, typically three times a week.[6]
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., 21-28 days), euthanize the mice, excise the tumors, and weigh them.
-
Toxicity Assessment: Monitor the body weight of the mice throughout the study and perform histological analysis of major organs to assess toxicity.
Topoisomerase II Relaxation Assay
This biochemical assay determines the inhibitory effect of a compound on the enzymatic activity of topoisomerase II.[12]
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and reaction buffer.[12]
-
Inhibitor Addition: Add varying concentrations of HU-331 to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[12]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA and SDS).
-
Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.[13]
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light to determine the extent of DNA relaxation and, thus, the inhibitory activity of HU-331.[13]
Caption: General workflow for preclinical evaluation of anticancer drugs.
Conclusion
The available data strongly supports the potential of HU-331 as a novel anticancer therapeutic. Its potent and selective inhibition of topoisomerase II, coupled with a favorable safety profile compared to doxorubicin, makes it a compelling candidate for further development. The detailed experimental protocols provided in this guide offer a framework for researchers to validate and expand upon these findings in various tumor models. Future investigations should focus on its efficacy in a broader range of cancers, potential combination therapies, and its progression towards clinical trials.
References
- 1. HU-331, a novel cannabinoid-based anticancer topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HU-331 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HU-331: a cannabinoid quinone, with uncommon cytotoxic properties and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. researchgate.net [researchgate.net]
- 8. HU-331 is a catalytic inhibitor of topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 11. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inspiralis.com [inspiralis.com]
- 13. researchgate.net [researchgate.net]
confirming the specificity of HU-331 for topoisomerase II over topoisomerase I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of HU-331 on human topoisomerase II and topoisomerase I. The data presented here confirms the high specificity of HU-331 for topoisomerase II, a critical enzyme in DNA replication and chromosome segregation. This specificity, coupled with its unique mechanism of action, positions HU-331 as a promising candidate for further investigation in cancer therapeutics.
Quantitative Data Summary
While precise side-by-side IC50 values for HU-331 against topoisomerase I and topoisomerase II are not consistently reported in the literature, the available data strongly indicates a significant preferential inhibition of topoisomerase II.
| Enzyme Target | Inhibitory Activity of HU-331 | Reference |
| Topoisomerase II | Inhibition observed at nanomolar to micromolar concentrations.[1][2] In multiple cancer cell lines, HU-331 demonstrated IC50 values of less than 10 μM for cell growth inhibition, which is attributed to its effect on topoisomerase II.[3][4][5] | [1][2][3][4][5] |
| Topoisomerase I | Described as having a "negligible" or "slight nonsignificant" effect.[1][2] No significant inhibition has been reported. | [1][2] |
Mechanism of Action: Catalytic Inhibition of Topoisomerase II
HU-331 acts as a catalytic inhibitor of topoisomerase IIα.[6] Unlike topoisomerase poisons such as etoposide, which stabilize the DNA-enzyme cleavage complex and induce DNA strand breaks, HU-331 inhibits the enzyme's activity without causing DNA damage.[6] Its mechanism involves the inhibition of the ATPase activity of topoisomerase IIα in a noncompetitive manner.[6] There is also evidence to suggest that HU-331 may decrease the ability of topoisomerase IIα to bind to DNA.[6][7] This mode of action is significant as it may circumvent the issues of secondary cancers and cardiotoxicity associated with traditional topoisomerase II poisons.[6]
Mechanism of HU-331 as a catalytic inhibitor of Topoisomerase II.
Experimental Protocols
The specificity of HU-331 has been determined using various biochemical assays. The following are detailed methodologies for key experiments.
Topoisomerase II DNA Relaxation Assay
This assay is used to determine the inhibitory effect of HU-331 on the ability of topoisomerase II to relax supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin)
-
ATP solution
-
HU-331 dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Agarose (B213101) gel (1%)
-
Ethidium (B1194527) bromide staining solution
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare a reaction mixture on ice containing assay buffer, supercoiled plasmid DNA, and ATP.
-
Aliquot the reaction mixture into individual tubes.
-
Add the desired concentrations of HU-331 or vehicle control (e.g., DMSO) to the tubes.
-
Initiate the reaction by adding human topoisomerase IIα to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The inhibition of DNA relaxation is determined by the persistence of the supercoiled DNA band in the presence of HU-331 compared to the control.
Experimental workflow for the Topoisomerase II DNA relaxation assay.
Topoisomerase I DNA Relaxation Assay
A similar assay is performed to assess the effect of HU-331 on topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 0.25 mM EDTA, 5% glycerol)
-
HU-331 dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution (e.g., STEB buffer) and Chloroform/isoamyl alcohol
-
Agarose gel (1%)
-
Ethidium bromide staining solution
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare a reaction mixture on ice containing assay buffer and supercoiled plasmid DNA.
-
Aliquot the reaction mixture into individual tubes.
-
Add the desired concentrations of HU-331 or vehicle control to the tubes.
-
Initiate the reaction by adding human topoisomerase I to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding STEB buffer and chloroform/isoamyl alcohol, followed by vortexing and centrifugation.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis, stain, and visualize the DNA bands as described for the topoisomerase II assay.
-
The lack of inhibition is observed by the conversion of supercoiled DNA to relaxed DNA, similar to the control.[8]
Topoisomerase II ATPase Activity Assay
This assay measures the effect of HU-331 on the ATP hydrolysis activity of topoisomerase II, which is essential for its catalytic cycle.
Materials:
-
Human Topoisomerase IIα
-
Assay Buffer
-
ATP
-
HU-331
-
A commercial ADP-Glo™ Kinase Assay kit or similar system to measure ADP production.
Procedure:
-
Set up reactions containing topoisomerase IIα, assay buffer, and varying concentrations of HU-331.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol of the ADP detection kit.
-
A decrease in ADP production in the presence of HU-331 indicates inhibition of the ATPase activity.
Specificity of HU-331 for Topoisomerase II over Topoisomerase I.
Conclusion
References
- 1. HU-331 - Wikipedia [en.wikipedia.org]
- 2. HU-331, a novel cannabinoid-based anticancer topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HU-331 is a catalytic inhibitor of topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - HU-331 and Oxidized Cannabidiol Act as Inhibitors of Human Topoisomerase IIα and β - American Chemical Society - Figshare [acs.figshare.com]
- 8. inspiralis.com [inspiralis.com]
RI-331 vs. Fluconazole: A Mechanistic and Methodological Comparison for Researchers
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between RI-331 and fluconazole (B54011) lies in their cellular targets within Candida species. Fluconazole inhibits the synthesis of the fungal cell membrane, while RI-331 targets protein synthesis via an amino acid biosynthesis pathway.
RI-331: Inhibition of Protein Synthesis
RI-331, an amino acid antibiotic identified as (S)2-amino-4-oxo-5-hydroxypentanoic acid, acts by inhibiting the biosynthesis of essential amino acids in yeasts.[1][2][3] Its primary target is homoserine dehydrogenase , a crucial enzyme in the aspartate family of amino acid synthesis pathways.[2][4] This pathway is responsible for producing methionine, threonine, and isoleucine.[1][2][3] By inactivating homoserine dehydrogenase, RI-331 effectively halts the production of these vital amino acids, leading to a depletion of the intracellular amino acid pool.[1][2] This, in turn, inhibits protein synthesis to a greater extent than RNA or DNA synthesis, ultimately resulting in cytostasis.[1][3] A key advantage of this mechanism is its selective toxicity; the targeted enzyme pathway is absent in mammals, for whom these are essential amino acids that must be obtained from their diet.[1][2]
Fluconazole: Disruption of Cell Membrane Integrity
Fluconazole, a member of the triazole class of antifungals, targets the fungal cell membrane.[5][6] It specifically inhibits the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase .[5][6][7] This enzyme is critical for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane that regulates fluidity and cellular processes.[5][7] By blocking ergosterol synthesis, fluconazole leads to the accumulation of toxic 14-α-methyl sterols in the fungal membrane.[5] This disrupts the membrane's structure and function, increases its permeability, and ultimately inhibits fungal growth.[5][7] While highly selective for the fungal enzyme over its human counterpart, the fungistatic nature of fluconazole and the emergence of resistance, particularly in non-albicans Candida species like C. auris and C. glabrata, are significant clinical concerns.[8][9][10]
Comparative Summary
| Feature | RI-331 | Fluconazole |
| Drug Class | Amino acid antibiotic | Triazole antifungal |
| Primary Target | Homoserine dehydrogenase[2][4] | Lanosterol 14-α-demethylase[5][6][7] |
| Mechanism of Action | Inhibition of methionine, threonine, and isoleucine biosynthesis, leading to inhibition of protein synthesis.[1][2][3] | Inhibition of ergosterol biosynthesis, leading to disruption of cell membrane integrity.[5][7] |
| Effect on Fungal Cell | Fungistatic (cytostatic)[1] | Primarily fungistatic against Candida species.[8][11] |
| Basis for Selectivity | Target enzyme pathway is absent in mammalian cells.[1][2] | Higher selectivity for fungal cytochrome P450 over human enzymes.[6] |
Note: Direct comparative Minimum Inhibitory Concentration (MIC) data for RI-331 against various Candida species alongside fluconazole is not available in the provided search results.
Experimental Protocols
For researchers aiming to conduct a direct comparative study of RI-331 and fluconazole, the following standardized methodologies are recommended.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. This is a fundamental assay for comparing the potency of antifungal compounds.
1. Materials:
- Candida species isolates (e.g., C. albicans, C. glabrata, C. auris).
- RI-331 and fluconazole powders.
- Sabouraud Dextrose Agar (SDA) plates.
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
- Sterile saline (0.85%).
- Spectrophotometer.
- 96-well microtiter plates.
- Incubator (35°C).
2. Inoculum Preparation:
- Subculture Candida isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.
- Harvest colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (equivalent to approximately 1-5 x 10^6 CFU/mL).
- Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
3. Antifungal Stock and Dilution Preparation:
- Prepare stock solutions of RI-331 and fluconazole in a suitable solvent (e.g., DMSO or water, depending on solubility).
- Perform serial twofold dilutions of each antifungal agent in RPMI-1640 medium in a 96-well plate to achieve a range of desired concentrations.
4. Assay Procedure:
- Add 100 µL of each antifungal dilution to the respective wells of the microtiter plate.
- Add 100 µL of the prepared fungal inoculum to each well.
- Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).
- Incubate the plates at 35°C for 24-48 hours.
5. Reading the MIC:
- The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Distinct antifungal mechanisms of RI-331 and fluconazole against Candida species.
Caption: In vitro workflow for comparing the efficacy of RI-331 and fluconazole.
References
- 1. The mode of antifungal action of (S)2-amino-4-oxo-5-hydroxypentanoic acid, RI-331 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of an antifungal antibiotic, RI-331, (S) 2-amino-4-oxo-5-hydroxypentanoic acid; kinetics of inactivation of homoserine dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unique mechanism of action of an antifungal antibiotic RI-331 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. droracle.ai [droracle.ai]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial-Resistant Invasive Candidiasis | Candidiasis | CDC [cdc.gov]
- 11. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of RI-331 in a Murine Model of Candidiasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo efficacy of the novel antifungal agent RI-331 in a murine model of systemic candidiasis. While direct, publicly available in vivo efficacy data for RI-331 is limited, this document outlines a comprehensive experimental plan based on established protocols for comparator antifungals. It also details the known mechanism of action of RI-331, offering a strong rationale for its potential as a selective therapeutic agent.
Mechanism of Action of RI-331
RI-331, an amino acid antibiotic produced by Streptomyces sp., exhibits a unique and highly selective mechanism of action against fungi. It inhibits protein synthesis in yeast by depleting the intracellular pools of essential amino acids, specifically methionine, isoleucine, and threonine.[1][2] This is achieved by targeting and inactivating homoserine dehydrogenase, a key enzyme in the biosynthetic pathway of these amino acids.[3] Since this enzyme is absent in mammals, which obtain these amino acids through their diet, RI-331 demonstrates selective toxicity towards fungal cells.[1][3]
Caption: Mechanism of action of RI-331 in fungal cells.
Proposed Experimental Protocol for In Vivo Efficacy Testing
The following protocol for a murine model of disseminated candidiasis is based on established methodologies used to evaluate the efficacy of antifungal agents like fluconazole (B54011) and caspofungin.[4][5][6]
1. Materials and Reagents:
-
Fungal Strain: Candida albicans (e.g., SC5314 or a clinical isolate).
-
Animals: Immunocompetent, male or female BALB/c or ICR mice, 6-8 weeks old.
-
Antifungal Agents:
-
RI-331 (experimental group)
-
Fluconazole or Caspofungin (positive control group)
-
Vehicle control (e.g., sterile saline or PBS)
-
-
Media: Sabouraud Dextrose Agar (SDA) or Yeast Peptone Dextrose (YPD) agar, Brain Heart Infusion (BHI) broth.
-
Reagents: Sterile saline, prednisolone (B192156) (for immunosuppressed models, if required).
2. Inoculum Preparation:
-
Streak the C. albicans strain on SDA or YPD plates and incubate at 35°C for 24-48 hours.
-
Inoculate a single colony into BHI broth and grow overnight at 37°C with shaking.
-
Wash the yeast cells twice with sterile saline by centrifugation.
-
Resuspend the pellet in sterile saline and adjust the concentration to 1 x 10^6 CFU/mL using a hemocytometer or spectrophotometer.
3. Infection Model:
-
Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared C. albicans suspension (1 x 10^5 CFU/mouse).
4. Treatment Regimen:
-
Randomly assign infected mice to treatment groups (n=10-15 per group).
-
Initiate treatment 24 hours post-infection.
-
Administer RI-331, fluconazole/caspofungin, or vehicle control at predetermined doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., intraperitoneal or oral). Treatment should continue for 7-14 days.
5. Efficacy Endpoints:
-
Survival: Monitor mice daily for morbidity and mortality for up to 30 days post-infection.
-
Fungal Burden: On day 4 or 7 post-infection, euthanize a subset of mice from each group. Aseptically remove kidneys, spleen, and brain. Homogenize tissues in sterile saline, perform serial dilutions, and plate on SDA to determine the number of CFU per gram of tissue.
-
Histopathology: Tissues can be fixed in formalin, sectioned, and stained (e.g., with PAS or GMS) to visualize fungal elements and tissue damage.
Caption: Experimental workflow for in vivo efficacy testing.
Comparative Data Presentation (Hypothetical)
The following tables are templates for presenting the results of the proposed in vivo study, comparing RI-331 to a standard antifungal agent.
Table 1: Survival of Mice with Systemic Candidiasis
| Treatment Group | Dose (mg/kg) | Median Survival Time (Days) | Survival Rate at Day 30 (%) |
| Vehicle Control | - | ||
| RI-331 | X | ||
| RI-331 | Y | ||
| Fluconazole | Z |
Table 2: Fungal Burden in Organs (Log10 CFU/g ± SD) at Day 7 Post-Infection
| Treatment Group | Dose (mg/kg) | Kidney | Spleen | Brain |
| Vehicle Control | - | |||
| RI-331 | X | |||
| RI-331 | Y | |||
| Fluconazole | Z |
Performance of Comparator Antifungals
-
Fluconazole: In murine models of systemic candidiasis, fluconazole has demonstrated dose-dependent efficacy.[5][7] It significantly reduces fungal burden in the kidneys and other organs and prolongs the survival of infected mice.[8][9] The area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio is the key pharmacodynamic parameter predicting its efficacy.[7][10]
-
Caspofungin: As an echinocandin, caspofungin is also highly effective in murine candidiasis models. It has been shown to be as effective or even more effective than amphotericin B in reducing fungal burden in the kidneys and brain.[4][11] Similar to fluconazole, the AUC/MIC ratio is the pharmacodynamic parameter that best predicts its efficacy.[12][13]
By following the outlined experimental protocol and using established antifungals as benchmarks, the in vivo efficacy of RI-331 can be thoroughly evaluated. The unique mechanism of action of RI-331 suggests it could be a promising candidate for a new class of antifungal drugs. The data generated from such studies would be critical for its further development and potential clinical application.
References
- 1. The mode of antifungal action of (S)2-amino-4-oxo-5-hydroxypentanoic acid, RI-331 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unique mechanism of action of an antifungal antibiotic RI-331 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of an antifungal antibiotic, RI-331, (S) 2-amino-4-oxo-5-hydroxypentanoic acid; kinetics of inactivation of homoserine dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of caspofungin in a juvenile mouse model of central nervous system candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Variation in fluconazole efficacy for Candida albicans strains sequentially isolated from oral cavities of patients with AIDS in an experimental murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing the Correlation between Results of Testing In Vitro and Therapeutic Outcome In Vivo for Fluconazole by Testing Critical Isolates in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Pharmacodynamics of caspofungin in a murine model of systemic candidiasis: importance of persistence of caspofungin in tissues to understanding drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
A Comparative Analysis of the Antifungal Spectrum of RI-331 and Other Major Antibiotic Classes
For Immediate Release
This guide provides a detailed comparison of the antifungal agent RI-331 with other major classes of antifungal antibiotics, including polyenes, azoles, echinocandins, and allylamines. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by available data and experimental protocols.
Executive Summary
RI-331 is an amino acid antibiotic with a novel mechanism of action that distinguishes it from currently available antifungal agents. It selectively inhibits protein synthesis in fungi by targeting the biosynthesis of essential amino acids. While this presents a promising and highly selective therapeutic approach, publicly available data on its broad-spectrum antifungal activity, particularly in the form of Minimum Inhibitory Concentration (MIC) values against common pathogenic fungi, is currently limited. This guide, therefore, focuses on a qualitative comparison of RI-331's mechanism of action against other antifungal classes and provides a quantitative comparison of the antifungal spectra of these established classes.
Mechanism of Action: RI-331 vs. Other Antifungal Classes
RI-331 exerts its antifungal effect by inhibiting the biosynthesis of the aspartate family of amino acids, specifically methionine, isoleucine, and threonine, which are essential for fungal growth.[1][2] This is achieved through the inactivation of the enzyme homoserine dehydrogenase.[2] A key advantage of this mechanism is its high selectivity for fungal cells, as mammals lack the enzymatic pathway for synthesizing these amino acids, instead acquiring them through their diet.[1]
In contrast, other major antifungal classes target different cellular components:
-
Polyenes (e.g., Amphotericin B): These agents bind to ergosterol (B1671047), a primary component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents and cell death.[3]
-
Azoles (e.g., Fluconazole, Itraconazole): This class of antifungals inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol. Disruption of ergosterol synthesis alters the fungal cell membrane's integrity and function.
-
Echinocandins (e.g., Caspofungin): Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell wall instability and lysis.
-
Allylamines (e.g., Terbinafine): Allylamines inhibit the enzyme squalene (B77637) epoxidase, another key enzyme in the ergosterol biosynthesis pathway.
The unique mechanism of RI-331 suggests a low potential for cross-resistance with existing antifungal drugs.
Comparative Antifungal Spectrum
The following table summarizes the in vitro activity (MIC values) of representative drugs from major antifungal classes against a selection of clinically relevant fungal pathogens. It is important to note that MIC values can vary between studies and should be considered as a guide to the potential efficacy of a drug. Due to the lack of publicly available data, RI-331 is not included in this quantitative comparison.
| Antifungal Agent | Class | Candida albicans (MIC Range in µg/mL) | Aspergillus fumigatus (MIC Range in µg/mL) | Cryptococcus neoformans (MIC Range in µg/mL) | Trichophyton rubrum (Dermatophyte) (MIC Range in µg/mL) |
| Amphotericin B | Polyene | 0.125 - 2 | 0.25 - 2 | 0.125 - 2 | 0.25 - 4 |
| Fluconazole | Azole | 0.25 - 64 | Resistant | 1 - 64 | 4 - 64 |
| Itraconazole | Azole | 0.03 - 4 | 0.125 - 8 | 0.06 - 1 | 0.03 - 1 |
| Caspofungin | Echinocandin | 0.015 - 2 | 0.015 - 0.5 | Resistant | Not available |
| Terbinafine | Allylamine | 1 - >64 | 0.5 - >64 | >64 | 0.001 - 0.25 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of RI-331 and a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
References
- 1. Unique mechanism of action of an antifungal antibiotic RI-331 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of an antifungal antibiotic, RI-331, (S) 2-amino-4-oxo-5-hydroxypentanoic acid; kinetics of inactivation of homoserine dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Data and Epidemiological Distribution of Candida spp.: An In Vitro Five-Year Evaluation at University Hospital Policlinico of Catania and a Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of RI-331 Minimum Inhibitory Concentration (MIC) Results: A Methodological Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different methodologies used to determine the Minimum Inhibitory Concentration (MIC) of the novel antimicrobial compound, RI-331. The objective is to offer a framework for the cross-validation of MIC results, ensuring accuracy and reproducibility in antimicrobial susceptibility testing. The data presented herein is for illustrative purposes to demonstrate the comparison framework.
Comparative Analysis of RI-331 MIC Values
The following table summarizes the hypothetical MIC values of RI-331 against various microbial strains, as determined by three standard methodologies: Broth Microdilution, Agar (B569324) Dilution, and E-test.
| Microbial Strain | Broth Microdilution MIC (µg/mL) | Agar Dilution MIC (µg/mL) | E-test® MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 2 | 2 | 1.5 |
| Escherichia coli ATCC 25922 | 8 | 8 | 8 |
| Pseudomonas aeruginosa ATCC 27853 | 16 | 32 | 24 |
| Candida albicans ATCC 90028 | 4 | 4 | 3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and comparison.
Broth Microdilution Method
This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.
Procedure:
-
Preparation of Antimicrobial Agent: A stock solution of RI-331 is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of RI-331 that completely inhibits the visible growth of the microorganism.
Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.
Procedure:
-
Preparation of Agar Plates: Serial twofold dilutions of RI-331 are prepared and added to molten Mueller-Hinton Agar (MHA). The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: The test organisms are cultured to a 0.5 McFarland standard and then diluted. A multipoint replicator is used to inoculate approximately 1-2 µL of the standardized inoculum onto the surface of the agar plates.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of RI-331 at which there is no visible growth, a faint haze, or one or two single colonies.
E-test® Method
The E-test® is a gradient diffusion method that uses a predefined, stable gradient of antimicrobial agent on a plastic strip.
Procedure:
-
Inoculum Preparation and Plating: A standardized suspension of the test organism (0.5 McFarland) is swabbed uniformly over the surface of a Mueller-Hinton Agar plate.
-
Application of E-test® Strip: An E-test® strip containing a gradient of RI-331 is placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: An elliptical zone of inhibition is formed. The MIC is read where the lower edge of the ellipse intersects the MIC scale on the strip.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the cross-validation workflow and a hypothetical signaling pathway impacted by RI-331.
Caption: Workflow for cross-validation of RI-331 MIC results.
Caption: Hypothetical signaling pathway inhibited by RI-331.
Safety Operating Guide
Navigating the Safe Disposal of Novel Research Compound YGZ-331
IMMEDIATE SAFETY NOTICE: The designation "YGZ-331" does not correspond to a recognized chemical in publicly available databases. This indicates it may be a novel research compound, an internal code, or an uncharacterized substance. As such, This compound must be handled as a Particularly Hazardous Substance, assuming it could be highly toxic, reactive, flammable, or carcinogenic until its properties are fully characterized. [1] The disposal of unidentified chemicals is strictly regulated and often prohibited by waste management facilities.[2][3][4]
This guide provides a procedural framework for the safe handling and disposal of a novel or unidentified compound like this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Step 1: Hazard Identification and Characterization
Before any disposal procedures can be finalized, the primary and most critical step is to identify the chemical and its hazardous properties. Never dispose of a chemical with unknown characteristics.[5]
In-Lab Investigation Protocol:
-
Consult Internal Records: Thoroughly review laboratory notebooks, synthesis records, and experimental protocols associated with the generation of this compound. This is the most likely source of information regarding its composition, reactants, and potential byproducts.[6]
-
Interview Personnel: Speak with the Principal Investigator (PI), lab manager, and all researchers who may have worked with or synthesized the compound. They may have direct knowledge of its properties.[2][3]
-
Examine Surrounding Reagents: The starting materials and reagents stored in the vicinity of this compound can provide clues about its potential composition.[2][3]
-
Analytical Characterization: If the identity remains unclear, perform analytical tests on a small, representative sample to determine its structure and properties.[6] Key techniques include:
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Contact Environmental Health & Safety (EHS): If the in-lab investigation fails to identify the substance, you must contact your institution's Environmental Health & Safety (EHS) department. EHS personnel are trained to manage unidentified substances and will guide you on the necessary steps for analysis and disposal, which may involve costly third-party analysis.[2][3][4]
Step 2: Waste Characterization and Data Collection
Once this compound is identified, its hazardous characteristics must be determined. This information dictates the proper disposal route. If a Safety Data Sheet (SDS) for this compound is not available, consult the SDS for structurally similar or parent compounds.[1][6] The following quantitative data must be determined and documented.
| Characteristic | Value | Methodology / Significance |
| pH (for aqueous solutions) | Determines corrosivity. A pH of ≤ 2 or ≥ 12.5 indicates corrosive hazardous waste.[7] Use a calibrated pH meter or pH strips for measurement. | |
| Flash Point | Determines flammability. Use a small-scale closed-cup flash point tester.[7] | |
| Reactivity | Note any reactivity with water, air, or other common laboratory chemicals (e.g., acids, bases).[8] Observe for gas evolution, temperature change, or precipitate formation when mixed.[7] | |
| Toxicity (e.g., LD50) | If available from analogous compounds, this data informs acute toxicity and required Personal Protective Equipment (PPE).[6] | |
| Chemical Composition | List all constituents, including solvents and catalysts, with percentages. This is required for the hazardous waste label.[4] |
Step 3: Segregation and Container Management
Proper segregation at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.[7][9] Never mix incompatible waste streams.[10]
Waste Stream Segregation Plan:
-
Solid this compound Waste:
-
Container: Use a clearly labeled, sealed, and compatible solid waste container.[1][6] Line a pail with a clear plastic bag for contaminated debris.[11]
-
Contents: Includes unused or expired pure compound and materials heavily contaminated with solid this compound.
-
Label: "Hazardous Waste," "Solid Waste," "this compound," and list all contaminants.[1]
-
-
Liquid this compound Waste (Solutions):
-
Halogenated Organic Solvents: If this compound is dissolved in solvents containing fluorine, chlorine, bromine, or iodine (e.g., dichloromethane, chloroform), collect it in a designated "Halogenated Organic Waste" container.[6][11]
-
Non-Halogenated Organic Solvents: If dissolved in solvents without halogens (e.g., hexane, ethanol, acetone), collect it in a "Non-Halogenated Organic Waste" container.[6][11]
-
Aqueous Waste: If dissolved in water and the solution is hazardous, collect it in an "Aqueous Waste" container.[6] Dilute acid/base solutions with a pH between 7-9 and no other hazardous contaminants may be eligible for drain disposal in small quantities with copious amounts of water, but institutional policy must be followed.[10] Never dispose of this compound solutions down the drain without EHS approval.
-
Containers: Use sturdy, leak-proof, and chemically compatible containers, preferably the original reagent bottle.[10][11] Ensure containers have a secure screw cap and are stored in secondary containment.[10][12]
-
-
Contaminated Sharps:
-
Contaminated Lab Debris:
Step 4: Labeling and Disposal Request
Accurate and complete labeling is a legal requirement.
Labeling Protocol:
-
Attach Label Promptly: Affix a Harvard standardized hazardous waste label (or your institution's equivalent) to the container as soon as the first drop of waste is added.[12]
-
Complete All Fields: Write the full chemical names of all constituents, including percentages. Do not use abbreviations or chemical formulas.[3][4]
-
Keep Closed: Waste containers must be kept securely capped at all times, except when adding waste.[4][10]
Requesting Disposal: Once a waste container is full, schedule a pickup with your institution's hazardous waste management program or EHS.[10] Do not move the waste yourself.[13]
Mandatory Visualizations
Caption: Decision workflow for the safe disposal of novel compound this compound.
This document provides a general framework. Always prioritize and follow the specific chemical waste management guidelines established by your institution's Environmental Health & Safety department.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. chemistry.osu.edu [chemistry.osu.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 10. policies.dartmouth.edu [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 13. vumc.org [vumc.org]
Navigating the Uncharted: A Safety and Handling Guide for Novel Compound YGZ-331
To: All Researchers, Scientists, and Drug Development Professionals From: Laboratory Safety and Chemical Handling Division Subject: Essential Safety and Logistical Information for Handling YGZ-331
Disclaimer: No public health, safety, or toxicological information is currently available for the compound designated this compound. The following guidance is based on established best practices for handling novel or uncharacterized chemical substances. A thorough risk assessment must be conducted by the principal investigator and laboratory personnel before commencing any work.
This document provides essential, immediate safety and logistical information for the handling of this compound, a novel compound for which specific hazard data is unavailable. The protocols outlined below are designed to ensure the highest level of safety for all personnel and to establish clear operational and disposal plans. Adherence to these guidelines is mandatory for all individuals involved in the research and development process with this substance.
I. Guiding Principle: The Precautionary Approach
In the absence of specific data, this compound must be treated as a potentially hazardous substance. This precautionary principle dictates that all handling procedures should be designed to minimize exposure through all potential routes: inhalation, dermal contact, ingestion, and injection. A comprehensive risk assessment is the critical first step before any experimental work begins.[1][2]
II. Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount and must be based on a thorough risk assessment of the planned experimental procedures.[3] The following table summarizes the minimum required PPE for various laboratory operations involving this compound. For tasks with a higher risk of exposure, such as handling powders or volatile solutions, enhanced respiratory and skin protection is required.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Solution Handling (<10 mL) in a Fume Hood | ANSI Z87.1-rated safety glasses with side shields.[3] | Double-layered nitrile gloves.[3] | Laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| High-Volume Solution Handling (>10 mL) or Volatile Solutions | Chemical splash goggles.[4] A face shield should be worn in addition to goggles when a significant splash hazard is present.[3] | Double-layered nitrile gloves or Silver Shield gloves underneath disposable nitrile gloves.[3] | Chemical-resistant laboratory coat or apron over a standard lab coat. | Required if there is any potential for aerosol generation outside of a containment device. A NIOSH-approved respirator with the appropriate cartridge should be selected based on a formal risk assessment. |
| Handling of Powdered this compound | Chemical splash goggles and a face shield.[3] | Double-layered nitrile gloves.[3] | Disposable, solid-front laboratory gown with tight-fitting cuffs. | A NIOSH-approved N95 or higher-level respirator is mandatory to prevent inhalation of fine particles. |
| Compound Weighing | Chemical splash goggles. | Double-layered nitrile gloves. | Laboratory coat. | Must be performed in a ventilated balance enclosure or a chemical fume hood to minimize inhalation exposure. |
III. Experimental Protocols: Safe Handling and Operations
All work with this compound must be conducted within a designated area of the laboratory to prevent cross-contamination.[5]
A. Engineering Controls:
-
Primary Containment: All manipulations of this compound, including weighing, dissolving, and aliquoting, must be performed in a certified chemical fume hood or other appropriate ventilated enclosure.
-
Secondary Containment: All containers of this compound, whether solid or in solution, must be stored in clearly labeled, sealed, and chemically compatible secondary containers.[6]
B. Standard Operating Procedures:
-
Labeling: All containers holding this compound must be clearly labeled with the compound name, date of preparation, concentration, solvent, and appropriate hazard warnings (e.g., "Caution: Unknown Hazards").[7][8]
-
Transportation: When moving this compound between laboratories, it must be in a sealed, labeled primary container, which is then placed in a durable, sealed secondary container.
-
Spill Response: A spill kit appropriate for the scale of work must be readily available. In the event of a spill, the area should be evacuated and secured. Only trained personnel with appropriate PPE should conduct the cleanup. For large or unmanageable spills, contact the Environmental Health & Safety (EHS) department immediately.
IV. Disposal Plan
Chemical waste management is a critical component of laboratory safety.[9][10]
-
Waste Segregation: All waste contaminated with this compound (e.g., unused compound, contaminated labware, gloves, bench paper) must be segregated from other laboratory waste streams.[9]
-
Waste Containers: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[6][11] The label must include the words "Hazardous Waste," the full chemical name "this compound," and a statement such as "Caution: Chemical with Unknown Toxicity."[7][12]
-
Disposal Request: Once the waste container is full or if experimental work with this compound is complete, a hazardous waste pickup request must be submitted to the EHS department.[7] Do not dispose of any this compound waste down the drain or in the regular trash.[5][11] The first rinse of any glassware that contained this compound must also be collected as hazardous waste.[12]
V. Logical Workflow for Risk Assessment and PPE Selection
The following diagram outlines the decision-making process for establishing safe handling procedures for a novel compound like this compound.
Caption: Risk assessment workflow for handling novel compound this compound.
By adhering to these rigorous safety protocols, we can collectively ensure a safe and responsible research environment while exploring the potential of novel compounds like this compound. Your cooperation and commitment to safety are paramount.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. Risk Assessment - Health and Safety Authority [hsa.ie]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. mainelabpack.com [mainelabpack.com]
- 9. youthfilter.com [youthfilter.com]
- 10. mtu.edu [mtu.edu]
- 11. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 12. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
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